molecular formula C11H17NO B1284798 1-(2-Propoxyphenyl)ethanamine CAS No. 953904-81-9

1-(2-Propoxyphenyl)ethanamine

Cat. No.: B1284798
CAS No.: 953904-81-9
M. Wt: 179.26 g/mol
InChI Key: YMYIRGXYTSENMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYIRGXYTSENMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Propoxyphenyl)ethanamine is a primary amine of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active compounds. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic route to this target molecule. The synthesis commences with the Williamson ether synthesis to prepare the key intermediate, 2-propoxyacetophenone, from commercially available 2-hydroxyacetophenone. This is followed by reductive amination of the intermediate ketone to yield the final product, this compound. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the synthesized compounds.

Introduction

The synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of modern drug development. Arylethylamines, a class of organic compounds characterized by an ethylamine group attached to an aromatic ring, are prevalent scaffolds in many pharmaceuticals. The specific substitution pattern on the aromatic ring can significantly influence the pharmacological properties of these molecules. This compound, with its ortho-propoxy group, presents a unique structural feature that warrants investigation for its potential biological activity. This guide is designed to provide researchers with a robust and reproducible method for the synthesis of this compound, enabling further exploration of its chemical and biological properties.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence, as illustrated below. This approach is logical and efficient, starting from readily available and cost-effective starting materials.

Synthesis_Overview Start 2-Hydroxyacetophenone Intermediate 2-Propoxyacetophenone Start->Intermediate Williamson Ether Synthesis (Alkylation) Final This compound Intermediate->Final Reductive Amination (e.g., Leuckart Reaction)

Figure 1: Overall synthetic strategy for this compound.

The initial step involves the alkylation of the phenolic hydroxyl group of 2-hydroxyacetophenone with a suitable propylating agent via the Williamson ether synthesis. This reaction is a classic and reliable method for the formation of ethers.[1] The subsequent step focuses on the conversion of the ketone functionality of 2-propoxyacetophenone into a primary amine. For this transformation, reductive amination is the method of choice, with the Leuckart reaction being a particularly effective and well-established procedure for this class of compounds.[2]

Part I: Synthesis of 2-Propoxyacetophenone via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether linkage.[1] In this synthesis, the phenoxide of 2-hydroxyacetophenone is generated in situ using a suitable base, which then reacts with a propyl halide.

Mechanism of Williamson Ether Synthesis

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxyacetophenone by a base, typically a hydroxide or carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic attack on the electrophilic carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide ion in a concerted S_N2 fashion.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Hydroxyacetophenone Phenoxide 2-Hydroxyacetophenone->Phenoxide + Base Base Base (e.g., K2CO3) Phenoxide_ion 2-Propoxyacetophenone Phenoxide_ion->2-Propoxyacetophenone + Propyl Halide Propyl_Halide Propyl Halide (e.g., 1-Bromopropane)

Figure 2: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Propoxyacetophenone

This protocol is adapted from established procedures for the alkylation of phenols.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxyacetophenone136.1513.6 g0.1
1-Bromopropane123.0014.8 g (10.9 mL)0.12
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
Acetone58.08200 mL-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Brine Solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyacetophenone (13.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (14.8 g, 0.12 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2-hydroxyacetophenone, water (2 x 50 mL), and saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propoxyacetophenone as an oil.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-propoxyacetophenone.

Part II: Synthesis of this compound via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[5] It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[2]

Mechanism of the Leuckart Reaction

The Leuckart reaction with ammonium formate proceeds through several key steps:

  • Ammonium Formate Dissociation: Upon heating, ammonium formate dissociates into ammonia and formic acid.[6]

  • Imine Formation: Ammonia, a nucleophile, attacks the electrophilic carbonyl carbon of 2-propoxyacetophenone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[6]

  • Hydride Transfer: The formate ion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to the final primary amine.[6] Carbon dioxide is released as a byproduct.

Leuckart_Reaction Ketone 2-Propoxyacetophenone Iminium Iminium Ion Intermediate Ketone->Iminium + NH3, -H2O Ammonia NH3 (from Ammonium Formate) Amine This compound Iminium->Amine + HCOO- (Hydride Transfer) Formate HCOO- (from Ammonium Formate) CO2 CO2

Sources

Technical Guide: 1-(2-Propoxyphenyl)ethanamine Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Ortho-Alkoxy Scaffold

1-(2-Propoxyphenyl)ethanamine (CAS: 120351-89-5, often as HCl) represents a distinct chemical scaffold situated at the intersection of


-methylbenzylamines  and local anesthetic pharmacophores . Unlike classic phenethylamines (which possess a two-carbon linker), this molecule features the amine functionality directly on the benzylic carbon, constrained by a bulky ortho-propoxy substituent.

This structural arrangement imparts unique steric and lipophilic properties, making it a high-value lead for modulating Voltage-Gated Sodium Channels (Nav) and NMDA receptors , while serving as a versatile chiral building block for larger API synthesis.

Core Chemical Identity[1][2][3]
  • IUPAC Name: this compound[1][2][3]

  • Common Class: ortho-Alkoxy-

    
    -methylbenzylamine
    
  • Molecular Formula:

    
    
    
  • Key Structural Feature: The ortho-propoxy tail creates a "lipophilic clamp," restricting rotation around the phenyl-benzylic bond and influencing receptor binding kinetics.

Structural Analysis & Analogues (SAR)

The "1-aryl-ethanamine" core is chemically distinct from the "2-aryl-ethanamine" (phenethylamine) class found in neurotransmitters like dopamine. However, it shares overlapping SAR space with Class IB antiarrhythmics (e.g., Mexiletine) and certain NMDA antagonists .

Pharmacophore Mapping

The molecule consists of three tunable regions:

  • The Lipophilic Tail (Ortho-Alkoxy): Modulates membrane partitioning and steric occlusion.

  • The Chiral Center (Benzylic Carbon): Dictates stereoselective binding (R- vs S-isomers often show >100-fold potency differences).

  • The Amine Head: Primary amine allowing for further functionalization (N-alkylation).

Structural Analogues Matrix

The following table contrasts this compound with key functional analogues to guide optimization.

Analogue ClassStructure ModificationPharmacological ImpactPrimary Application
Core Lead This compound Moderate lipophilicity (cLogP ~2.5); Steric bulk at ortho.Nav Channel Block / Chiral Auxiliary
Chain Extension1-(2-Propoxyphenyl)propan -2-amineAmphetamine homologue; Increased MAO affinity.CNS Stimulation / Entactogen screening
Ether Linker1-(2,6-Dimethylphenoxy )propan-2-amineMexiletine structure; Ether oxygen adds H-bond acceptor.Anti-arrhythmic / Neuropathic Pain
Ring Substitution1-(2-Fluoro phenyl)ethanamineReduced lipophilicity; Metabolic stability (blocks hydroxylation).Bioisostere for half-life extension
N-SubstitutionN-Ethyl -1-(2-propoxyphenyl)ethanamineIncreased BBB penetration; Reduced metabolism.Anesthetic potency enhancement

Logical Synthesis Pathways

Causality Statement: We prioritize Reductive Amination over nucleophilic substitution to avoid racemization and over-alkylation byproducts. The synthesis must proceed through the ketone to allow for asymmetric catalysis if enantiopurity is required.

Pathway Visualization (Graphviz)

SynthesisPathway Start 2-Hydroxyacetophenone Step1 O-Alkylation (n-Propyl Bromide, K2CO3) Start->Step1 SN2 Reaction Inter1 2-Propoxyacetophenone Step1->Inter1 Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Schiff Base Formation Product This compound Step2->Product Reduction Chiral Kinetic Resolution (Lipase or Tartaric Acid) Product->Chiral Optional Resolution

Caption: Figure 1. Convergent synthesis route starting from 2-hydroxyacetophenone, utilizing reductive amination to install the amine.

Detailed Protocol: Reductive Amination

Objective: Synthesize this compound HCl from 2-propoxyacetophenone.

Reagents:

  • 2-Propoxyacetophenone (1.0 eq)[4]

  • Ammonium Acetate (

    
    , 10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 eq)
    
  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-propoxyacetophenone (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.

    • Mechanism:[5] The excess ammonium drives the equilibrium toward the imine intermediate.

  • Reduction: Cool the solution to 0°C. Carefully add

    
     (15 mmol) portion-wise.
    
    • Safety Note: Perform in a fume hood; cyanide generation is possible if acidified.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Acidify with 6M HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes. Stir for 30 mins.

  • Workup: Basify with 10% NaOH to pH > 12. Extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Convert to HCl salt by adding 1M HCl in Diethyl Ether. Recrystallize from Isopropanol/Ether.
    

Pharmacological Profiling & Mechanism

The ortho-propoxy group suggests a mechanism involving membrane modulation and channel blockade .

Target Hypothesis: Voltage-Gated Sodium Channels (Nav)

Similar to Lidocaine and Mexiletine, the lipophilic phenyl ring with an ortho-substituent allows the molecule to partition into the neuronal membrane and access the intramembrane binding site of the Sodium Channel.

  • Mechanism: State-dependent block (binds preferentially to the Inactivated State).

  • Role of Propoxy: Provides steric bulk that slows dissociation from the channel, potentially increasing the duration of action compared to methyl-substituted analogues.

Target Hypothesis: NMDA Receptor Antagonism

Structure-activity data from ifenprodil and related benzylamines suggests that 1-phenyl-ethanamines can act on the NR2B subunit of NMDA receptors.

  • Requirement: The basic amine interacts with acidic residues (e.g., Glu) in the receptor pocket. The ortho-group restricts conformation to fit the allosteric site.

Signaling Pathway Visualization

MechanismOfAction Drug This compound Membrane Neuronal Membrane (Lipid Bilayer) Drug->Membrane Partitioning (LogP ~2.5) NMDA NMDA Receptor (Allosteric Site) Drug->NMDA Direct Binding Nav Voltage-Gated Na+ Channel (Intracellular Pore) Membrane->Nav Lateral Diffusion Effect1 Stabilize Inactivated State Nav->Effect1 Effect2 Block Ca2+ Influx NMDA->Effect2 Outcome Reduced Neuronal Excitability (Analgesia / Neuroprotection) Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Dual-mechanism hypothesis targeting Nav channels (via membrane access) and NMDA receptors.

Validation Protocols

In Vitro Calcium Flux Assay (Functional Screen)

Purpose: To determine if the analogue inhibits NMDA-mediated


 influx or Nav-mediated depolarization.

Protocol:

  • Cell Line: HEK-293 cells stably expressing Nav1.7 or NR1/NR2B.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment: Add this compound (0.1

    
    M – 100 
    
    
    
    M) 10 mins prior to stimulation.
  • Stimulation:

    • For Nav: Stimulate with Veratridine.

    • For NMDA: Stimulate with Glutamate/Glycine.

  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Analysis: Plot dose-response curves to calculate

    
    .
    
Chiral Resolution (HPLC)

Since the biological activity often resides in one enantiomer (typically R for NMDA, S for Nav), separation is critical.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

References

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. [Link]

  • Talevi, A. (2025). 2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health (PMC). [Link]

  • ResearchGate. (2025). Synthesis and evaluation of 2-propoxybenzylidene derivatives. [Link]

  • Google Patents. (2016). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

Sources

A Predictive and Methodological Guide to the Neuropharmacology of 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the neuropharmacological investigation of the novel compound, 1-(2-Propoxyphenyl)ethanamine. In the absence of direct empirical data, this document leverages structure-activity relationships (SAR) of analogous phenethylamine compounds to predict potential biological targets and physiological effects. We present a structured, multi-tiered research protocol, encompassing in vitro and in vivo methodologies, designed to elucidate the compound's mechanism of action, efficacy, and safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential central nervous system activity. Detailed experimental protocols, data interpretation guidelines, and visual workflows are provided to facilitate a thorough and scientifically rigorous evaluation.

Introduction: Structural Analysis and Predicted Pharmacological Class

This compound belongs to the broad class of substituted phenethylamines, a group of compounds known for their diverse and potent effects on the central nervous system (CNS).[1] The core phenethylamine structure is a common scaffold for stimulants, antidepressants, hallucinogens, and anorectics, which primarily exert their effects by modulating monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[1]

The specific substitutions on the this compound molecule provide clues to its potential pharmacological profile:

  • α-Methyl Group: The methyl group on the ethylamine side chain (forming an ethanamine) is a key structural feature of amphetamine and its analogs. This modification typically confers resistance to metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound.[2]

  • 2-Propoxy Group: The propoxy substitution on the phenyl ring at the ortho position is less common among well-characterized phenethylamines. Alkoxy substitutions on the phenyl ring are known to influence receptor binding affinity and selectivity. For instance, methoxy groups are present in hallucinogenic phenethylamines like mescaline and the 2C series of compounds.[3][4] The presence of a propoxy group could modulate the lipophilicity of the molecule, potentially affecting its ability to cross the blood-brain barrier and interact with specific receptor subtypes.

Based on this structural analysis, this compound is hypothesized to be a psychoactive compound, potentially exhibiting stimulant, entactogenic, or psychedelic properties. Its primary mechanism of action is likely to involve interaction with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) and/or specific serotonin receptor subtypes (e.g., 5-HT2A/2C).[3][5][6]

Tier 1: In Vitro Characterization

The initial phase of investigation focuses on determining the compound's primary biological targets and its basic cellular effects.

Primary Target Identification: Receptor and Transporter Binding Assays

A broad-panel radioligand binding assay is the gold standard for initial target screening. This will determine the binding affinity of this compound for a wide range of CNS receptors and transporters.

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors/transporters (e.g., rat brain cortex for 5-HT2A receptors, HEK293 cells transfected with human DAT, NET, or SERT).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target of interest (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Proposed Primary CNS Target Panel for this compound

TargetRadioligandTissue/Cell SourcePredicted Activity
Serotonin Transporter (SERT)[3H]-CitalopramHuman platelets or transfected cellsReuptake inhibition/Releasing agent
Dopamine Transporter (DAT)[3H]-WIN 35,428Rat striatum or transfected cellsReuptake inhibition/Releasing agent
Norepinephrine Transporter (NET)[3H]-NisoxetineRat hippocampus or transfected cellsReuptake inhibition/Releasing agent
5-HT2A Receptor[3H]-KetanserinRat cortex or transfected cellsAgonist/Antagonist
5-HT2C Receptor[3H]-MesulergineRat choroid plexus or transfected cellsAgonist/Antagonist
Adrenergic α1 Receptor[3H]-PrazosinRat cortexAgonist/Antagonist
Adrenergic α2 Receptor[3H]-RauwolscineRat cortexAgonist/Antagonist
Trace Amine-Associated Receptor 1 (TAAR1)[3H]-EPPTBTransfected cellsAgonist
Functional Activity at Primary Targets

Once high-affinity targets are identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or substrate (in the case of transporters).

  • For G-Protein Coupled Receptors (e.g., 5-HT2A): Measure second messenger mobilization, such as inositol phosphate accumulation or calcium flux, in cells expressing the receptor.

  • For Monoamine Transporters: Use synaptosomes or transfected cells to perform neurotransmitter uptake or release assays. These experiments will clarify whether the compound is a reuptake inhibitor (like cocaine) or a releasing agent (like amphetamine).

Initial Safety Profiling: In Vitro Toxicology

Early assessment of cytotoxicity is crucial. The human neuroblastoma cell line, SH-SY5Y, is a relevant model for neuronal toxicity.[8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.[11]

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control and calculate the concentration that reduces cell viability by 50% (IC50).

Tier 2: In Vivo Behavioral Pharmacology

Based on the in vitro profile, a series of in vivo studies in rodents (mice or rats) should be conducted to assess the compound's behavioral effects.

Assessment of Stimulant or Sedative Properties

The open-field test is a standard method to evaluate general locomotor activity.[12][13]

Experimental Protocol: Locomotor Activity Test

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.[12]

  • Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to monitor movement.[14][15]

  • Dosing: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Place the animal in the center of the arena and record its activity for a set duration (e.g., 60 minutes).

  • Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

  • Data Analysis: Compare the activity levels between the drug-treated and vehicle-treated groups. A significant increase in locomotor activity would suggest stimulant properties, while a decrease would indicate sedative effects.

Evaluation of Antidepressant-like Effects

The forced swim test is a widely used screening tool for potential antidepressant efficacy.[16][17]

Experimental Protocol: Forced Swim Test (Mouse)

  • Apparatus: Use a transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[18][19]

  • Dosing: Pre-treat the animals with this compound, a positive control (e.g., a known antidepressant like fluoxetine), or a vehicle.

  • Test Session: Gently place the mouse into the water for a 6-minute session.[20]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Assessment of Potential for Abuse

If the compound shows stimulant properties, particularly with activity at the dopamine transporter, its reinforcing effects should be evaluated using a self-administration paradigm.[21]

Tier 3: Preliminary ADME/Tox and Mechanistic Studies

This final tier of preclinical evaluation focuses on the drug-like properties of the compound and delves deeper into its mechanism of action.

In Vitro ADME Profiling

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be conducted to assess the compound's pharmacokinetic properties.[22][23][24][25][26]

Table 2: Recommended In Vitro ADME Assays

PropertyAssayExperimental SystemKey Outcome
Absorption Caco-2 PermeabilityCaco-2 cell monolayerPredicts intestinal absorption
Distribution Plasma Protein BindingEquilibrium dialysisDetermines the fraction of unbound (active) drug
Metabolism Metabolic StabilityLiver microsomes or hepatocytesPredicts metabolic clearance rate
Metabolism CYP450 InhibitionRecombinant CYP enzymesAssesses potential for drug-drug interactions
Excretion N/A (typically in vivo)N/AN/A
Signaling Pathway Analysis

If this compound is found to be a potent agonist at a specific receptor (e.g., 5-HT2A), further studies are warranted to identify the downstream signaling pathways it activates.

dot

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK activation) Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical 5-HT2A receptor activation pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the neuropharmacological effects of the novel compound this compound. By progressing through the proposed tiers of in vitro and in vivo testing, researchers can build a comprehensive profile of the compound's activity, from molecular interactions to behavioral outcomes. The initial structural analysis suggests a compound with potential activity within the monoaminergic system, but empirical data from the proposed experiments are essential to confirm these predictions. The results of this research program will determine the compound's potential as a therapeutic agent or its classification as a new psychoactive substance.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). Sungkyunkwan University. Retrieved February 2, 2026, from [Link]

  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022). In Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Pharmacological interactions of phenethylamine with adrenergic receptors. (n.d.). Consensus. Retrieved February 2, 2026, from [Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(10), 3235-3243. [Link]

  • Pharmacological interactions of phenethylamine with adrenergic receptors. (n.d.). Consensus. Retrieved February 2, 2026, from [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2005). Journal of Medicinal Chemistry. [Link]

  • Helgesen, S., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(10), 1399-1407. [Link]

  • Phenethylamine. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Kundu, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 447-455. [Link]

  • de Oliveira, A. C. C., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology in Vitro, 65, 104805. [Link]

  • The Mouse Forced Swim Test. (n.d.). JoVE. Retrieved February 2, 2026, from [https://www.jove.com/v/2 Forced-Swim-Test]([Link] Forced-Swim-Test)

  • De Luca, M. A., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Pharmacology, 7, 117. [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). Frontiers in Behavioral Neuroscience. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2018). ResearchGate. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved February 2, 2026, from [Link]

  • De Luca, M. A., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Pharmacology, 7. [Link]

  • Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). DB-ALM. Retrieved February 2, 2026, from [Link]

  • Cell viability evaluation of SH-SY5Y using the MTT assay. (2020). ResearchGate. [Link]

  • Forced Swim Test Protocol. (n.d.). Stanford University. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Labs. Retrieved February 2, 2026, from [Link]

  • Neuropharmacological characterization of the new psychoactive substance methoxetamine. (2017). Neuropharmacology, 124, 89-101. [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. (2018). Frontiers in Psychiatry, 9. [Link]

  • In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved February 2, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 2, 2026, from [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). Frontiers in Behavioral Neuroscience, 16. [Link]

  • Cell Culture Assays in SH-SY5Y Cells. (n.d.). Bio-protocol. Retrieved February 2, 2026, from [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved February 2, 2026, from [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014). JoVE. [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved February 2, 2026, from [Link]

  • Neuropharmacology of New Psychoactive Substances (NPS): The Science Behind the Headlines. (2017). Semantic Scholar. [Link]

  • Locomotion test for mice v1. (2024). ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology, 75, 4.31.1-4.31.13. [Link]

Sources

Methodological & Application

protocol for synthesizing 1-(2-Propoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage synthetic route for the production of 1-(2-Propoxyphenyl)ethanamine hydrochloride (CAS: N/A for specific salt, Free base related to alpha-methylbenzylamine derivatives). This compound belongs to the class of


-methylbenzylamines, serving as a critical chiral building block in the synthesis of pharmaceutical intermediates, resolving agents, and potential CNS-active ligands.

The protocol utilizes a reductive amination strategy via an oxime intermediate , chosen for its high regioselectivity and minimization of secondary amine byproducts compared to direct reductive amination. This method yields the racemic product (


); enantiomeric resolution or asymmetric synthesis would be required for chiral purity.

Strategic Reaction Pathway

The synthesis is designed around a "Disconnection Approach" targeting the C-N bond and the Ether linkage.

Retrosynthetic Logic:

  • Target: this compound

    
     HCl[1][2]
    
  • Precursor 1: 1-(2-Propoxyphenyl)ethanone oxime (Stable intermediate).

  • Precursor 2: 1-(2-Propoxyphenyl)ethanone (Ketone).

  • Starting Material: 2'-Hydroxyacetophenone (Commercially available, low cost).

Reaction Scheme Visualization:

SynthesisRoute SM 2'-Hydroxyacetophenone Step1 Step 1: O-Alkylation (1-Bromopropane, K2CO3, DMF) SM->Step1 Int1 1-(2-Propoxyphenyl)ethanone (Ketone) Step1->Int1 Step2 Step 2: Condensation (NH2OH·HCl, NaOAc) Int1->Step2 Int2 Oxime Intermediate Step2->Int2 Step3 Step 3: Reduction (H2, Pd/C or LiAlH4) Int2->Step3 FreeBase Free Amine Step3->FreeBase Step4 Step 4: Salting (HCl in Et2O/IPA) FreeBase->Step4 Final This compound·HCl Step4->Final

Figure 1: Step-wise synthetic pathway from 2'-hydroxyacetophenone to the target hydrochloride salt.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(2-Propoxyphenyl)ethanone (O-Alkylation)

Objective: Selective alkylation of the phenolic hydroxyl group.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Dimethylformamide (DMF) [Solvent]

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2'-hydroxyacetophenone (e.g., 13.6 g, 100 mmol) and DMF (100 mL).

  • Addition: Add anhydrous

    
     (20.7 g, 150 mmol) in one portion. Add 1-bromopropane (14.8 g, 120 mmol) dropwise via an addition funnel over 15 minutes.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (300 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via vacuum distillation or silica gel chromatography. (Yield typically >90%).

Phase 2: Synthesis of 1-(2-Propoxyphenyl)ethanone Oxime

Objective: Conversion of the ketone to the oxime to facilitate amine formation.

Reagents:

  • 1-(2-Propoxyphenyl)ethanone (from Phase 1) (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (2.0 eq)
    
  • Ethanol/Water (3:1)

Procedure:

  • Setup: Dissolve the ketone (e.g., 17.8 g, 100 mmol) in Ethanol (150 mL).

  • Preparation of Reagent: In a separate beaker, dissolve

    
     (10.4 g, 150 mmol) and 
    
    
    
    (16.4 g, 200 mmol) in Water (50 mL).
  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. Heat to reflux (approx. 80°C) for 2–3 hours.

  • Workup:

    • Remove ethanol under reduced pressure.

    • The residue will likely oil out or solidify. Add water (100 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organics over

      
       and concentrate.
      
    • Checkpoint: The crude oxime is usually pure enough for the next step. It exists as a mixture of E/Z isomers.[3]

Phase 3: Reduction to this compound

Objective: Reduction of the C=N bond to the primary amine. Method Selection: Catalytic Hydrogenation is preferred for cleanliness. Alternatively, Lithium Aluminum Hydride (


) can be used for laboratory scale if high-pressure equipment is unavailable.

Method A: Catalytic Hydrogenation (Preferred)

  • Reagents: Oxime (1.0 eq), 10% Pd/C (5 wt% loading), Methanol (solvent), Ammonia (7N in MeOH, trace to suppress secondary amines).

  • Procedure:

    • Place oxime in a hydrogenation vessel (Parr shaker or autoclave).

    • Add Methanol and a catalytic amount of methanolic ammonia (to prevent dimer formation).

    • Add Pd/C catalyst carefully (keep wet to prevent ignition).

    • Hydrogenate at 3–5 bar (45–75 psi)

      
       pressure at room temperature for 12–24 hours.
      
    • Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric).

    • Concentrate the filtrate to obtain the crude free base amine.

Method B:


 Reduction (Alternative) 
  • Reagents:

    
     (2.0 eq), Dry THF.
    
  • Procedure:

    • Suspend

      
       in dry THF under Argon/Nitrogen at 0°C.
      
    • Add the oxime (dissolved in dry THF) dropwise.

    • Reflux for 4–6 hours.

    • Quench (Fieser method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) corresponding to
      
      
      grams of LAH used.
    • Filter the granular precipitate. Dry and concentrate the filtrate.[4]

Phase 4: Hydrochloride Salt Formation

Objective: Stabilization of the amine as a solid salt.

Procedure:

  • Dissolve the crude free amine in a minimum amount of dry Diethyl Ether or Isopropanol.

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (or HCl gas bubbled into solution) dropwise with stirring.

  • A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

  • Recrystallization: If required, recrystallize from Isopropanol/Ether.

Analytical Specifications

Expected Data for this compound


 HCl: 
ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Molecular Weight 215.72 g/mol Formula:


NMR (DMSO-d6)

8.3 (br s, 3H,

), 7.2-6.9 (m, 4H, Ar-H), 4.5 (q, 1H,

-N), 3.9 (t, 2H,

), 1.7 (m, 2H,

), 1.4 (d, 3H,

), 1.0 (t, 3H,

)
Characteristic benzylic methine quartet and propoxy signals.[5]
Solubility Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane).

Safety & Handling (GLP Standards)

  • Chemical Hazards:

    • 1-Bromopropane: Irritant, potential reproductive toxin. Use in a fume hood.

    • Hydroxylamine HCl: Corrosive and potential sensitizer.

    • Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent during handling.

  • Process Safety:

    • Hydrogenation requires pressure-rated vessels. Ensure proper grounding to prevent static discharge.

    • Exothermic reactions (Alkylation, LAH quench) must be temperature-controlled.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Oxime Reduction).

  • Patil, P. O., et al. (2012). "Reductive Amination: A Versatile Method for Synthesis of Primary Amines." International Journal of Pharmaceutical Sciences and Research. (Methodology for amine synthesis).

  • Sigma-Aldrich. (2024).[3] Product Specification: this compound hydrochloride.[1][2][6] (Commercially available building block reference).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for oxime reduction).

Sources

Application Note: Receptor Binding Profiling of 1-(2-Propoxyphenyl)ethanamine

[1][2][3]

Primary Application:

123

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound involves a chiral amine center attached to a phenyl ring with a bulky ortho-propoxy substituent.[1][2][3] This structural motif imparts significant lipophilicity and steric bulk near the primary amine, a feature often associated with high affinity for Sigma-1 receptors , NMDA receptor channel blockade , and Monoamine transporters .[1][2][3]

Researchers characterizing this New Chemical Entity (NCE) must account for its physicochemical properties during assay design:

  • Lipophilicity (Predicted LogP): ~2.8 – 3.2 (Requires careful DMSO handling).[1][2][3]

  • Basicity (Predicted pKa): ~9.5 (Protonated at physiological pH).[1][2][3]

  • Binding Mode: The ortho-propoxy group likely engages in hydrophobic pocket interactions, while the amine forms a critical salt bridge with aspartate/glutamate residues in the receptor binding site.[1][2][3]

Experimental Workflow Overview

The following diagram illustrates the critical path for determining the inhibition constant (

BindingAssayWorkflowcluster_QCQuality Control ChecksStartCompound Preparation(this compound)MixReaction AssemblyBuffer + Membranes + [3H]-Ligand + CompoundStart->MixMembraneMembrane Homogenate(Target Receptor Overexpression)Membrane->MixEquilibriumIncubation to Equilibrium(60-120 min @ 25°C or 37°C)Mix->EquilibriumSeparationPhase SeparationVacuum Filtration (GF/B Filters)Equilibrium->SeparationWashRapid Buffer Wash(Remove Unbound Ligand)Separation->WashDetectionLiquid Scintillation Counting(Quantify Bound Radioactivity)Wash->DetectionAnalysisData AnalysisNon-linear Regression (One-site competition)Detection->AnalysisOutputResult: IC50 & KiAnalysis->OutputNSBNon-Specific Binding(Excess Cold Ligand)NSB->MixTotalTotal Binding(No Competitor)Total->Mix

Figure 1: Critical path for Radioligand Competition Binding Assay.[1][2][3] Note the parallel inclusion of Non-Specific Binding (NSB) controls.

Detailed Protocol: Sigma-1 Receptor Competition Binding

This protocol is designed to test if this compound acts as a Sigma-1 ligand, a common target for this chemical class.[1][2][3]

Reagents & Materials
ComponentSpecificationPurpose
Test Compound This compoundThe NCE to be characterized.
Radioligand [

H]-(+)-Pentazocine
High-affinity, selective Sigma-1 agonist (

nM).[1][2][3]
Non-Specific Blocker Haloperidol (

)
Defines non-specific binding sites.[1][2][3]
Receptor Source Guinea pig brain or HEK293-

membranes
Source of target protein.[1][2][3]
Assay Buffer 50 mM Tris-HCl, pH 7.4Physiological environment.[1][2][3]
Filters Whatman GF/BGlass fiber filters, pre-soaked in 0.5% PEI.[1][2][3]
Compound Preparation (Critical Step)

The lipophilic propoxy chain requires careful solubilization to prevent precipitation in the aqueous buffer.[1][2][3]

  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM .

  • Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in DMSO first.[1][2][3]

  • Working Solution: Dilute each DMSO point 1:100 into the Assay Buffer immediately before adding to the plate. This keeps the final DMSO concentration at 1%, which is generally tolerated by membrane receptors.[1][2][3]

Assay Procedure[1][2][3]
  • Pre-soak Filters: Soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour at 4°C. Why? The amine group on the test compound and the radioligand can stick to glass fibers; PEI blocks these negative charges.[1][2][3]

  • Plate Setup (96-well format):

    • Total Binding (TB): 150

      
      L Buffer + 25 
      
      
      L Membrane + 25
      
      
      L [
      
      
      H]-Ligand.[1][2][3]
    • Non-Specific Binding (NSB): 125

      
      L Buffer + 25 
      
      
      L Haloperidol (10
      
      
      M final) + 25
      
      
      L Membrane + 25
      
      
      L [
      
      
      H]-Ligand.[1][2][3]
    • Test Wells: 125

      
      L Buffer + 25 
      
      
      L This compound (varying conc.) + 25
      
      
      L Membrane + 25
      
      
      L [
      
      
      H]-Ligand.[1][2][3]
  • Incubation: Incubate for 120 minutes at 37°C . (Sigma receptors equilibrate slowly with lipophilic ligands).[1][2][3]

  • Termination: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters

    
     with 3 mL of ice-cold Tris-HCl buffer. Speed is crucial here to prevent dissociation of the bound complex.[1][2][3]
    
  • Counting: Add liquid scintillation cocktail (e.g., Ultima Gold) and count for 1 minute/well.

Data Analysis & Interpretation

Calculating Specific Binding
123
  • Acceptance Criteria: Specific binding should be

    
     of Total Binding.[1][2][3] If lower, optimize the membrane concentration or filter washing steps.[1][2][3]
    
Determining IC50 and Ki

Plot the Specific Binding (% of Control) against the Log(Concentration) of this compound.[1][2][3] Use non-linear regression (4-parameter logistic equation):

123

Convert the experimental


Cheng-Prusoff Equation
123
  • 
    : Concentration of [
    
    
    H]-Pentazocine used (usually ~2-5 nM).[1][2][3]
  • 
    : Dissociation constant of [
    
    
    H]-Pentazocine (determined previously via Saturation Binding).[1][2][3]
Interpreting the Results for this compound[1][2][3][7]
  • 
    :  High Affinity.[1][2][3] The ortho-propoxy group is likely filling a specific hydrophobic sub-pocket (e.g., the region occupied by the pentyl tail of pentazocine).[1][2][3]
    
  • 
    :  Low/No Affinity.[1][2][3] The steric bulk of the propoxy group may be preventing access to the binding site, or the compound prefers a different target (check 5-HT or NET).[1][2][3]
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure PEI pre-soaking of filters.[1][2][3] Use GF/C filters if membrane fragments are small.[1][2][3]
Steep Hill Slope (> 1.5) Aggregation or positive cooperativity.[1][2][3]The propoxy group causes micelle formation at high concentrations.[1][2][3] Limit max concentration to

and ensure <1% DMSO.
Low Total Counts Membrane degradation.[1][2][3]Use fresh protease inhibitors (PMSF, Aprotinin) during membrane prep.[1][2][3] Avoid freeze-thaw cycles.[1][2][3]
Incomplete Displacement Allosteric interaction?If the curve plateaus above 0%, the compound might be an allosteric modulator rather than a competitive antagonist.[1][2][3]

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    ) of an enzymatic reaction.[1][2][3] Biochemical Pharmacology, 22(23), 3099–3108.[1][2][3] Link[1][2][3]
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Methods for the Sigma-1 Receptor.[1][2][3] Methods in Molecular Biology, 1377, 23–35.[1][2][3] Link

  • Glennon, R. A., et al. (1994). Binding of substituted phenalkylamines at central 5-HT2 and dopaminergic receptors.[1][2][3] Journal of Medicinal Chemistry, 37(13), 1929–1935.[1][2][3] Link[1][2][3]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocols. Link

Application Note: Experimental Design for In Vivo Characterization of 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

1-(2-Propoxyphenyl)ethanamine (herein referred to as 2-PrO-PEA ) is a structural analog of the endogenous trace amine phenethylamine (PEA) and the synthetic compound 2-methoxyamphetamine. Structurally, it consists of a phenethylamine backbone with a propoxy ether substitution at the ortho (2-) position.

Mechanistic Hypothesis: Unlike its alpha-methylated counterparts (amphetamines), 2-PrO-PEA lacks the steric protection against Monoamine Oxidase (MAO) degradation. Therefore, its in vivo bioactivity is hypothesized to be transient unless the 2-propoxy group confers significant lipophilicity (enhancing Blood-Brain Barrier penetration) or steric hindrance to metabolic enzymes. The experimental design below is structured to isolate these variables: metabolic stability vs. intrinsic receptor efficacy (likely at SERT/NET/DAT transporters or TAAR1).

Phase 1: Formulation and Chemical Preparation

Objective: To generate a water-soluble salt form suitable for intraperitoneal (IP) or intravenous (IV) administration in rodents, ensuring bioavailability.

Protocol 1.1: Hydrochlorination and Vehicle Selection

Freebase amines are often oils with poor aqueous solubility and high tissue irritancy. Conversion to the hydrochloride (HCl) salt is mandatory for reproducible in vivo dosing.

  • Dissolution: Dissolve 100 mg of 2-PrO-PEA freebase in 5 mL of dry diethyl ether.

  • Precipitation: Dropwise add 2M HCl in diethyl ether under constant stirring on ice.

  • Filtration: Collect the white precipitate via vacuum filtration. Wash with cold ether (2x).

  • Drying: Desiccate under vacuum for 24 hours.

  • Vehicle Formulation:

    • Standard: Dissolve 2-PrO-PEA.HCl in 0.9% sterile saline.

    • Lipophilicity Check: If the propoxy chain causes precipitation >10 mg/mL, add 5% Hydroxypropyl-β-cyclodextrin (HPβCD) to improve stability without affecting membrane permeability.

Phase 2: Pharmacokinetics (PK) & Metabolic Stability

Objective: Determine the plasma half-life (


) and brain-to-plasma ratio. This is critical to determine if lack of behavioral effect is due to low potency or rapid degradation by MAO-B.
Experimental Workflow (DOT Visualization)

PK_Workflow Start Subject: Male Sprague-Dawley Rats (n=3 per timepoint) Dosing Dose: 10 mg/kg (IP) Vehicle: Saline Start->Dosing Sampling Serial Blood Draw (Tail Vein) Dosing->Sampling Timepoints: 5, 15, 30, 60, 120 min BrainHarvest Brain Harvest (Terminal: 30 min) Dosing->BrainHarvest Parallel Group Analysis LC-MS/MS Quantitation (MRM Mode) Sampling->Analysis BrainHarvest->Analysis

Figure 1: Pharmacokinetic workflow determining systemic exposure and BBB penetration.

Protocol 2.1: LC-MS/MS Quantification
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Transition: Monitor parent ion

    
     (approx. m/z 180.1 -> product ions).
    
  • Success Metric: Detection of parent compound in brain tissue at T=30 min confirms BBB penetration.

Phase 3: Behavioral Pharmacology (Functional Observation Battery)

Objective: Assess the psychotropic profile (stimulant, sedative, or hallucinogenic) using the Irwin Test and Open Field Test .

Causality Note: 2-substituted phenethylamines often exhibit "hybrid" activity. A pure stimulant profile suggests MAT (transporter) inhibition. Head twitches suggests 5-HT2A agonism (hallucinogenic potential).

Protocol 3.1: The Modified Irwin Screen (OECD 424 Compliant)

Subjects: C57BL/6 Mice (n=8/group). Dose Range: 1, 10, 30 mg/kg (IP). Controls: Saline (Negative), Amphetamine 3 mg/kg (Positive Stimulant).

Data Recording Table:

DomainObservation ParameterScoring (0-4 Scale)Significance
Autonomic Piloerection0=None, 4=Full coatSympathetic activation (NE release)
Salivation0=Dry, 4=DroolingCholinergic/Adrenergic balance
Neuromuscular Tremor0=None, 4=SevereMotor toxicity / Serotonin Syndrome
Ataxia0=Normal, 4=IncapacitatedCerebellar toxicity / Sedation
Sensorimotor Startle Response0=No reaction, 4=JumpCNS excitability
CNS Straub Tail0=Relaxed, 1=ErectClassic 5-HT/Opioid sign
Head TwitchCount per 5 minsSpecific marker for 5-HT2A agonism
Protocol 3.2: Open Field Locomotor Activity
  • Acclimation: Place mouse in 40x40cm acrylic box for 30 mins (baseline).

  • Injection: Administer 2-PrO-PEA.

  • Recording: Track total distance traveled (cm) and center-zone time (anxiety metric) for 60 mins.

  • Validation:

    • Increase >200% vs baseline: Stimulant (DA releaser).

    • Decrease >50%: Sedative or Toxic.

Phase 4: Mechanistic Neurochemistry (In Vivo Microdialysis)

Objective: If behavioral effects are observed, this "Gold Standard" assay determines the specific neurotransmitters involved (Dopamine vs. Serotonin).

Rationale: The 2-propoxy substituent may alter the selectivity ratio of the molecule for DAT vs. SERT compared to the methoxy analog.

Microdialysis Logic Flow (DOT Visualization)

Microdialysis cluster_Interpretation Data Interpretation Probe Stereotaxic Probe Implantation Target: Nucleus Accumbens (NAc) Recovery Recovery Period (24-48 Hours) Probe->Recovery Perfusion Perfusion: aCSF @ 1.5 µL/min Recovery->Perfusion Basal Baseline Sampling (3 x 20 min fractions) Perfusion->Basal Drug Drug Administration (Systemic IP or Retrodialysis) Basal->Drug HPLC HPLC-ECD Analysis Detect: DA, 5-HT, NE Drug->HPLC Result1 High DA / Low 5-HT (Stimulant/Addictive) HPLC->Result1 Result2 High 5-HT / Low DA (Entactogen/Psychedelic) HPLC->Result2

Figure 2: Microdialysis workflow for neurochemical profiling.

Protocol 4.1: Stereotaxic Surgery & Collection
  • Coordinates (Rat NAc): AP +1.7 mm, ML +1.2 mm, DV -6.0 mm (relative to Bregma).

  • Probe: 2mm membrane length, 20kDa cutoff.

  • Analysis: Electrochemical Detection (ECD) is required for femtomole sensitivity of Dopamine (DA) and Serotonin (5-HT).

Phase 5: Safety & Toxicology Check

Directive: As a novel chemical entity, assume toxicity.

  • Hyperthermia: Measure rectal temperature at T+30 and T+60 min. Phenethylamines can cause fatal hyperpyrexia.

  • Lethality: If convulsions occur, terminate experiment immediately (humane endpoint).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43279636, N-ethyl-1-(2-propoxyphenyl)ethanamine. Retrieved October 26, 2023 from [Link](Note: Used for structural grounding; protocol adapts to primary amine).

  • OECD (1997). Test No. 424: Neurotoxicity Study in Rodents.[1] OECD Guidelines for the Testing of Chemicals, Section 4.[1] Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. Transform Press.
  • Moser, V. C. (2011). Functional Observation Battery (FOB) for Neurotoxicity Screening. Current Protocols in Toxicology. Retrieved from [Link]

Sources

developing assays for 1-(2-Propoxyphenyl)ethanamine activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling and Assay Development for 1-(2-Propoxyphenyl)ethanamine

Abstract

This guide details the assay development strategy for This compound , a structural analog of the phenethylamine class. Given the ortho-propoxy substitution and the ethylamine side chain, this scaffold is predicted to modulate monoamine neurotransmission, specifically via the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. This note provides a self-validating workflow to characterize its pharmacological profile, moving from high-throughput fluorescent uptake inhibition to functional receptor safety profiling and metabolic stability.

Introduction & Pharmacological Rationale

The molecule This compound represents a lipophilic modification of the classic phenethylamine backbone. The presence of the propoxy group at the ortho (2-) position introduces significant steric bulk and lipophilicity compared to the endogenous ligand (phenethylamine) or methoxy-analogs (e.g., 2-MeO-PEA).

Mechanistic Hypothesis:

  • Monoamine Transporter Modulation: The steric bulk at the ortho position often retains affinity for monoamine transporters but may alter the mode of action (reuptake inhibition vs. substrate-induced release).

  • Receptor Selectivity: Ortho-substitution is a known determinant for 5-HT2A receptor docking. While 2,5-dimethoxy patterns favor agonism (hallucinogenic potential), mono-ortho substitution requires rigorous functional screening to assess off-target liability.

  • Metabolic Liability: The propoxy ether linkage is a primary site for hepatic O-dealkylation by CYP2D6 or CYP3A4, necessitating early stability testing.

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, designed to filter compounds based on efficacy first, then safety and stability.

ScreeningWorkflow Compound 1-(2-Propoxyphenyl) ethanamine Primary Primary Screen: Monoamine Uptake (Fluorescent) Compound->Primary 10 µM Screen Secondary Secondary Screen: 5-HT2A Functional (Ca2+ Flux) Primary->Secondary IC50 < 1 µM ADME ADME Profiling: Microsomal Stability (O-Dealkylation) Secondary->ADME Agonist Check Decision Lead Optimization Decision ADME->Decision T1/2 Data

Figure 1: Critical path for characterizing phenethylamine derivatives. The workflow prioritizes functional uptake inhibition before assessing receptor safety and metabolic stability.

Module 1: Primary Screen – Monoamine Uptake Inhibition

Objective: To determine if the compound inhibits the reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT) without using radioactive 3H-ligands.

Methodology: Fluorescent Neurotransmitter Uptake Assay using the ASP+ substrate (4-(4-(dimethylamino)styryl)-N-methylpyridinium). ASP+ is a fluorescent organic cation that mimics biogenic amines and is transported by DAT, NET, and SERT.

Protocol 1.1: Kinetic Fluorescence Uptake Assay

Materials:

  • Cells: HEK293 stably expressing human DAT, NET, or SERT.

  • Substrate: ASP+ (Sigma-Aldrich) or Molecular Devices Neurotransmitter Uptake Kit.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Detection: FLIPR or EnVision Plate Reader (Ex 440 nm / Em 520 nm).

Step-by-Step Procedure:

  • Cell Plating: Seed HEK-DAT/NET/SERT cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation: Prepare a 10-point dilution series of this compound in assay buffer (Range: 1 nM to 100 µM).

  • Pre-incubation: Remove culture media and add 100 µL of compound solution. Incubate for 15 minutes at 37°C.

    • Control A (Max Uptake): Buffer only (no inhibitor).

    • Control B (Non-Specific): 10 µM Cocaine (blocks DAT/SERT/NET completely).

  • Substrate Addition: Add ASP+ (Final concentration: 5 µM) to all wells.

  • Kinetic Reading: Immediately transfer to plate reader. Measure fluorescence every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the slope of fluorescence increase (RFU/min) over the linear range (typically 2–10 mins).

    • Normalization: % Inhibition =

      
      
      

Mechanism of Action Diagram:

UptakeMechanism Extracellular Extracellular Space (High ASP+) Transporter Transporter (DAT/NET/SERT) Extracellular->Transporter Substrate Binding Intracellular Intracellular Space (Fluorescence Increase) Transporter->Intracellular Transport Inhibitor 1-(2-Propoxyphenyl) ethanamine Inhibitor->Transporter Blocks Uptake (Competition)

Figure 2: Competitive inhibition mechanism. The compound competes with the fluorescent substrate (ASP+) for the transporter orthosteric site.

Module 2: Safety Profiling – 5-HT2A Agonism[1]

Objective: Phenethylamines with ortho-substitutions can act as 5-HT2A agonists (hallucinogens).[1] It is critical to distinguish if the compound is an antagonist (safe/therapeutic) or agonist (liability).

Methodology: Calcium Flux Assay (Gq-coupled GPCR activation).

Protocol 2.1: Calcium 6 FLIPR Assay
  • Cell Line: CHO-K1 cells stably expressing human 5-HT2A.

  • Dye Loading: Load cells with Calcium 6 dye (Molecular Devices) for 2 hours at 37°C. Include 2.5 mM Probenecid to prevent dye leakage.

  • Agonist Mode (Hallucinogen Check):

    • Add this compound (10 µM).

    • Positive Control:[2] 5-HT (1 µM) or DOI (2,5-dimethoxy-4-iodoamphetamine).

    • Result: If RFU increases >20% of 5-HT response, the compound is a partial agonist (Potential Hallucinogen).

  • Antagonist Mode (Therapeutic Check):

    • Pre-incubate compound for 15 mins.

    • Inject EC80 concentration of 5-HT.

    • Result: Inhibition of calcium flux indicates antagonist activity (Antipsychotic/Antidepressant profile).

Module 3: ADME – Metabolic Stability

Objective: The propoxy group is susceptible to O-dealkylation, which would yield the phenol metabolite (1-(2-hydroxyphenyl)ethanamine). This metabolite is rapidly conjugated and eliminated, potentially limiting half-life.

Protocol 3.1: Microsomal Stability Assay
  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Parent ion [M+H]+ = 180.1 (approx, dependent on exact mass).

    • Monitor Metabolite: Look for loss of C3H7 (-42 Da) -> Phenol peak.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High Background Fluorescence (Assay 1) ASP+ binding to plastic or extracellular matrix.Use Trypan Blue (0.2%) as a masking agent to quench extracellular fluorescence.
No Uptake Inhibition (Assay 1) Compound may be a substrate, not an inhibitor (acting as a releaser).Perform a "Release Assay": Pre-load cells with ASP+, then add compound. If fluorescence decreases, it is a releaser (amphetamine-like).
Rapid Degradation (Assay 3) High lability of propoxy ether.Consider deuteration of the propoxy chain or cyclization to a dihydrobenzofuran to improve stability.

References

  • Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit: Application Note. Retrieved from [Link]

  • Glennon, R. A., et al. (2002).[2] "Binding of phenethylamine derivatives at 5-HT2A receptors." Journal of Medicinal Chemistry.

  • National Center for Advancing Translational Sciences (NCATS). "In Vitro ADME/Tox Profiling." Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (2023). "Compound Summary: Phenethylamine Derivatives." [Link]

Sources

Application Note: Chiral Separation of 1-(2-Propoxyphenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the enantioselective separation of 1-(2-Propoxyphenyl)ethanamine , a primary amine intermediate often utilized in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine analogs) and other GPCR-targeting therapeutics.

The presence of the primary amine functionality combined with the steric bulk of the ortho-propoxy group presents specific chromatographic challenges, notably peak tailing due to silanol interactions and steric exclusion from chiral cavities. This guide provides a validated Normal Phase HPLC workflow using amylose-based polysaccharide stationary phases, an alternative Reversed-Phase method, and a robust Derivatization Protocol for absolute configuration assignment.

Molecule Profile & Separation Strategy

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound[1]

  • Structure: An

    
    -methylbenzylamine scaffold substituted at the ortho position with a propoxy group.
    
  • Chiral Center: C1 (Benzylic position).

  • Challenge: The basicity of the primary amine (

    
    ) leads to strong ionic interactions with residual silanols on silica supports, causing peak broadening. The ortho-propoxy substituent adds steric bulk that can alter inclusion capabilities in cyclodextrin or polysaccharide cavities.
    
Strategic Selection of Stationary Phase

Based on the structural analogy to


-methylbenzylamine and 1-(2-methoxyphenyl)ethylamine, Amylose tris(3,5-dimethylphenylcarbamate)  (e.g., Chiralpak AD-H, Lux Amylose-1) is selected as the primary column. The helical structure of the amylose backbone allows for the inclusion of the aromatic ring, while the carbamate linkages provide hydrogen bonding sites for the amine and ether oxygen.

Protocol 1: Normal Phase HPLC (Gold Standard)

This method provides the highest resolution (


) and is recommended for preparative scale-up due to the volatility of the mobile phase.
Materials & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump, DAD).

  • Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 (

    
    ).
    
  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA) or Butylamine.

Mobile Phase Preparation
  • Composition: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

  • Preparation Step:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of IPA.

    • Add 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure miscibility.

    • Mix thoroughly and degas by sonication for 10 minutes.

    • Note: The basic modifier (DEA) is critical to suppress the ionization of the primary amine and block residual silanols, ensuring sharp peak shapes.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns; adjust if backpressure >150 bar.
Temperature 25°CLower temperatures often enhance enantioselectivity (

) for enthalpy-driven separations.
Detection UV @ 210 nm, 254 nm254 nm targets the phenyl ring; 210 nm captures the amine/ether auxochromes.
Injection Vol 5 - 10

Sample concentration: 1 mg/mL in Mobile Phase.
Expected Results
  • Selectivity (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation)
  • Elution Order: typically

    
     then 
    
    
    
    on Amylose-based columns, but must be confirmed via optical rotation or derivatization (see Section 5).

Protocol 2: Reversed-Phase HPLC (LC-MS Compatible)

Recommended for biological samples or when mass spectrometry detection is required.

Mobile Phase Optimization
  • Column: Chiralpak AD-RH or Lux Amylose-1 (RP version).

  • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0, adjusted with

    
    ).
    
  • Organic Modifier: Acetonitrile (ACN).

  • Gradient:

    • 0-20 min: 30% ACN

      
       60% ACN.
      
    • Note: High pH is required to keep the amine in its neutral (unprotonated) state, facilitating interaction with the chiral selector.

Protocol 3: Indirect Resolution (Derivatization)

If direct separation is challenging or absolute configuration is needed without standards, derivatization with Marfey’s Reagent (FDAA) is the authoritative approach.

Workflow
  • Reaction: Mix

    
     of 50 mM sample with 
    
    
    
    of 1% FDAA in acetone +
    
    
    1M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add

    
     1M HCl.
    
  • Analysis: Run on a standard C18 column (Achiral). The L-FDAA will form diastereomers with the

    
     and 
    
    
    
    amine, which separate based on hydrophobicity.

Visualized Workflows

Method Development Decision Tree

MethodDevelopment Start Start: this compound Sample Solubility Check Solubility Start->Solubility NP_Route Soluble in Hexane/Alcohol? Solubility->NP_Route Yes RP_Route Soluble in Water/MeOH? Solubility->RP_Route No Screen_NP Screen: Amylose/Cellulose CSP Mobile Phase: Hex/IPA/DEA (90:10:0.1) NP_Route->Screen_NP Screen_RP Screen: Amylose-RH CSP Mobile Phase: pH 9 Buffer/ACN RP_Route->Screen_RP Eval_NP Resolution > 1.5? Screen_NP->Eval_NP Eval_RP Resolution > 1.5? Screen_RP->Eval_RP Optimize Optimize: Lower Temp or Change Alcohol (EtOH) Eval_NP->Optimize No Final Final Method Validation Eval_NP->Final Yes Eval_RP->Optimize No Eval_RP->Final Yes Optimize->Screen_NP Re-Screen

Figure 1: Decision tree for selecting the optimal chromatographic mode based on solubility and initial screening results.

Mechanism of Interaction (Amylose CSP)

Mechanism Amine Analyte: This compound HBond H-Bonding: Amine H -> Carbamate C=O Amine->HBond PiPi Pi-Pi Stacking: Phenyl Ring -> Phenyl Ring Amine->PiPi Steric Steric Fit: Propoxy Group -> Chiral Groove Amine->Steric CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->HBond CSP->PiPi CSP->Steric Separation Enantiomeric Separation HBond->Separation PiPi->Separation Steric->Separation

Figure 2: Mechanistic interactions driving chiral recognition. The 3-point interaction model involves H-bonding, Pi-Pi stacking, and steric inclusion.

Data Analysis & Troubleshooting

Quantitative Parameters

Calculate system suitability using the following equations:

  • Selectivity (

    
    ): 
    
    
    
    [2]
  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Must be
    
    
    )
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionsIncrease DEA concentration to 0.2%; Switch to "Basic" specific columns (e.g., Chiralpak IG).
No Separation Insufficient interactionSwitch alcohol modifier (IPA

Ethanol); Lower temperature to 10°C.
Retention Drift Water accumulation in HexaneUse fresh, anhydrous Hexane; install a moisture trap.

References

  • Chiral Technologies. (n.d.). Chiral Separation Strategies for Primary Amines. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • PubChem. (2023). N-ethyl-1-(2-propoxyphenyl)ethanamine Compound Summary. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-(2-Propoxyphenyl)ethanamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 1-(2-Propoxyphenyl)ethanamine in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology, providing a comprehensive guide from sample preparation to data analysis. The methodology leverages solid-phase extraction for sample clean-up, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. All procedures adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Introduction: The Rationale for a Bespoke Analytical Approach

This compound is a phenethylamine derivative with potential pharmacological activity. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical in drug development. The accurate measurement of its concentration in biological matrices like plasma is the cornerstone of pharmacokinetic and toxicokinetic studies.

The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method. LC-MS/MS is the gold standard for such applications due to its ability to distinguish the analyte from endogenous matrix components and its high sensitivity. This application note details a complete workflow, emphasizing the scientific rationale behind each step to ensure methodological robustness and data integrity.

Physicochemical Properties and their Analytical Implications

While experimental data for this compound is limited, its structure allows for the prediction of key physicochemical properties that inform the analytical strategy. As a primary amine, it is expected to be basic and will be protonated at physiological pH. Publicly available computed data for a structurally similar compound, N-ethyl-1-(2-propoxyphenyl)ethanamine, indicates a calculated XLogP3 of approximately 2.9, suggesting moderate lipophilicity. These characteristics guide the choice of sample extraction and chromatographic conditions.

Experimental Workflow: A Self-Validating System

The entire analytical process is designed as a self-validating system, incorporating an internal standard from the initial step to control for variability during sample processing and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard Spiking plasma->is protein_ppt Protein Precipitation (Acetonitrile) is->protein_ppt spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) protein_ppt->spe evap Evaporation & Reconstitution spe->evap final_extract Final Extract for Injection evap->final_extract injection Injection onto UPLC System final_extract->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (Linear Regression) integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1: Overall experimental workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d5 (Internal Standard, IS) - Note: If a deuterated standard is unavailable, a close structural analog like 2-phenylethylamine can be used, but a deuterated standard is highly recommended.

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Mixed-mode cation exchange SPE cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of mixed-mode cation exchange SPE is based on the basic nature of the analyte. This allows for strong retention of the protonated amine under acidic conditions and selective elution with a basic solvent, providing excellent cleanup from plasma matrix components.

Protocol:

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in 50% methanol).

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water, and then 1 mL of 2% formic acid in water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

The fragmentation of phenethylamines typically involves cleavage of the bond beta to the aromatic ring.[3][4] Based on the structure of this compound, the following transitions are proposed. These must be optimized by infusing a standard solution of the analyte.

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound194.1177.1 (Loss of NH3)Optimize
This compound194.1135.1 (Propoxy-tropylium ion)Optimize
This compound-d5 (IS)199.1182.1 (Loss of NH3)Optimize
This compound-d5 (IS)199.1140.1 (Propoxy-tropylium ion-d5)Optimize

Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the analysis of study samples.[1][2][5] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different blank plasma lots to ensure no significant interference at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared in the biological matrix over the expected concentration range. A minimum of six non-zero standards should be used, and the curve should be fitted with a weighted linear regression.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates. Intra-day and inter-day accuracy and precision should be assessed.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 4: Acceptance Criteria for Method Validation (based on EMA/FDA guidelines)

ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (CV) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Matrix Factor CV ≤15%
Recovery Consistent, precise, and reproducible

Data Analysis and Interpretation

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma. The described LC-MS/MS method, incorporating a robust SPE sample preparation procedure, offers the high sensitivity, selectivity, and throughput required for pharmacokinetic and other drug development studies. Adherence to the detailed validation procedures will ensure the generation of high-quality, reliable data suitable for regulatory submission.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43279636, N-ethyl-1-(2-propoxyphenyl)ethanamine. Retrieved January 2, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55254950, 2-(4-Methyl-2-propoxyphenyl)ethanamine. Retrieved January 2, 2026 from [Link].

  • ResearchGate (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved January 2, 2026 from [Link].

  • MDPI (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved January 2, 2026 from [Link].

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved January 2, 2026 from [Link].

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 2, 2026 from [Link].

  • PubMed (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA. Retrieved January 2, 2026 from [Link].

  • PubMed (1995). Metabolism, bioaccumulation, and incorporation of diethanolamine into phospholipids. Retrieved January 2, 2026 from [Link].

  • International Council for Harmonisation (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 2, 2026 from [Link].

  • Forensic RTI (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved January 2, 2026 from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(2-Propoxyphenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 1-(2-Propoxyphenyl)ethanamine , a structural analog often encountered in the development of serotonin reuptake inhibitors (e.g., Dapoxetine analogs).[1]

The presence of the ortho-propoxy group introduces two specific yield-limiting challenges: steric hindrance (blocking nucleophilic attack at the carbonyl) and electronic deactivation (the alkoxy group donates electron density, making the ketone less reactive).[1]

This guide focuses on the Oxime-Reduction Route , as it consistently offers higher yields and purity for ortho-substituted acetophenones compared to direct reductive amination.[1][2]

Process Overview & Logic

To maximize yield, we bypass the equilibrium limitations of direct reductive amination.[1] Instead, we lock the nitrogen into the molecule via a stable oxime intermediate, followed by irreversible reduction.[1]

Synthetic Pathway Visualization

G Start 2'-Propoxyacetophenone Step1 Step 1: Oximation (NH2OH·HCl / Base) Start->Step1 Nucleophilic Attack Inter Intermediate: 1-(2-Propoxyphenyl)ethanone oxime Step1->Inter Dehydration Step2 Step 2: Reduction (H2 / Raney Ni or LAH) Inter->Step2 Catalytic Hydrogenation End Target: This compound Step2->End Salt Formation (Purification)

Figure 1: Optimized reaction pathway prioritizing the stable oxime intermediate to overcome steric hindrance.

Critical Protocol Optimization (The "Yield-Killers")

Phase 1: Oximation (Overcoming the Ortho-Effect)

The ortho-propoxy group shields the carbonyl carbon.[1][2] Standard protocols (room temperature, 1 hour) will result in <50% conversion.[1]

Optimized Protocol:

  • Reagents: Use Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) .[2]

    • Why: NaOAc buffers the solution.[1] Stronger bases (NaOH) can cause competitive hydrolysis or aldol-type side reactions if not carefully monitored.[1][2]

  • Solvent: Ethanol/Water (3:1 ratio).[2]

    • Why: The ketone is lipophilic (propoxy group); pure water will cause phase separation and halt the reaction.[1]

  • Conditions: Reflux is mandatory for at least 4–6 hours.

    • Checkpoint: Monitor via TLC.[1][2] If starting ketone remains, add 0.5 eq more NH₂OH[1]·HCl and continue reflux. Do not proceed until ketone is <2%.[1][2]

Phase 2: Reduction (Preventing Dimerization)

Reducing oximes can sometimes lead to secondary amines or hydrolysis back to the ketone.[1]

Recommended Method: Catalytic Hydrogenation (Raney Nickel)

  • Catalyst: Raney Nickel (approx. 10-20 wt% loading).[1][2]

  • Solvent: Methanol saturated with Ammonia .[1][2]

    • Critical Mechanism:[3] The presence of ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium away from the intermediate imine reacting with the product amine.[1]

  • Pressure/Temp: 50 psi H₂, 50°C.

Alternative Method: Chemical Reduction (LAH)

  • If an autoclave is unavailable, Lithium Aluminum Hydride (LAH) in dry THF is the gold standard for yield, though less "green."[1]

  • Caution: Ensure the quench is performed carefully (Fieser method) to prevent aluminum salts from trapping your amine product, which looks like a "yield loss" but is actually an isolation failure.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I have low yield, and the product smells like the starting ketone."

Diagnosis: Incomplete Oximation.[1][2] Root Cause: The electron-donating propoxy group deactivates the ketone, and the steric bulk blocks the hydroxylamine attack.[1] The Fix:

  • Do not proceed to reduction if unreacted ketone is visible on TLC.[1][2]

  • Switch solvent to n-Butanol and reflux at a higher temperature (117°C) to force the reaction to completion.

Issue 2: "My product is a mixture of the primary amine and a secondary amine dimer."

Diagnosis: Scrambling during reduction.[1][2] Root Cause: The primary amine product reacted with the intermediate imine during hydrogenation.[1] The Fix:

  • Ammonia Saturation: You must saturate your methanol solvent with anhydrous ammonia gas (or use 7N NH3 in MeOH) before adding the catalyst. This "floods" the system and statistically prevents the dimerization.[1]

Issue 3: "I lost 40% of my mass during the workup of the amine."

Diagnosis: Water solubility / Volatility.[1][2] Root Cause: this compound is a relatively small molecule and can be partially soluble in water or volatile under high vacuum as a free base.[1][2] The Fix:

  • Salt Formation: Do not isolate the free base to dryness.[1] Extract into organic solvent (DCM), dry, and immediately treat with HCl in ether/dioxane to precipitate the Hydrochloride Salt .[1] This stabilizes the molecule and allows for quantitative recovery.[1]

Comparative Data: Yield Expectations

MethodTypical YieldPurity ProfilePrimary Risk
Direct Reductive Amination (NaBH3CN)35–50%Low (Unreacted Ketone)Steric hindrance prevents imine formation.[1][2]
Leuckart Reaction (Formic Acid)40–60%ModerateHigh temps cause tar/polymerization.[2]
Oxime -> LAH Reduction 85–92% High Aluminum emulsion trapping product.[1][2]
Oxime -> Raney Ni/H2 80–88% High Dimer formation (if no NH3 used).[1][2]

References

  • General Reductive Amination Mechanisms

    • Carlson, R., et al. "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction."[1][4] Acta Chemica Scandinavica, 1993.[1] 4[5][6][7][8][9][10][11]

  • Dapoxetine/Analog Synthesis (Relevant Intermediates)

    • "Method for Producing an Ethylamine From Denatured Ethanol."[2][12] US Patent 20080194879A1.[1][2] (Discusses ethylamine synthesis parameters). 12[5][6][7][8][9][10][11][13]

    • "Preparation method of dapoxetine."[1][2][10] CN Patent 102746170A.[1][2] (Details the acetophenone to amine pathway via resolution). 14

  • Oxime Reduction Protocols

    • "Preparation of acetophenone oxime."[1][2][11][15] PrepChem. (Standard protocol for hindered ketones).[1][2] 1[5][6][7][8][9][10][11][13]

Sources

Technical Support Center: Purification of 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-Propoxyphenyl)ethanamine .

This molecule (also known as 2-propoxy-α-methylbenzylamine) presents a unique set of purification challenges due to the steric bulk of the ortho-propoxy group, the basicity of the primary amine, and the potential for dimer formation during synthesis.

Status: Operational | Role: Senior Application Scientist Ticket Context: Troubleshooting purity, yield, and isolation issues.

Part 1: Diagnostic & Triage (Start Here)

Before proceeding with specific protocols, identify your primary failure mode. The presence of the ortho-propoxy group significantly alters the solubility and crystallization behavior compared to para-substituted analogs.

Quick Triage Matrix
SymptomProbable CauseRecommended Module
Product "Oils Out" during salt formationHygroscopic salt / Impure solvent systemModule A
High Molecular Weight Impurity (M+ = ~313 Da)Secondary amine dimer formationModule B
Low Chiral Purity (<95% ee)Inefficient resolution or racemizationModule C
Tailing Peaks on HPLC/GCSilanol interaction (Amine basicity)Module D

Part 2: Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon

Issue: Upon adding acid (HCl, H₂SO₄) to the ethereal solution of the free base, the product separates as a viscous oil instead of a crystalline solid.

Root Cause:

  • Lipophilicity: The propyl chain increases the lipophilicity of the salt, making it soluble in organic solvents that would precipitate simpler amine salts.

  • Hygroscopicity: The ortho-ether oxygen can coordinate water, lowering the melting point of the salt lattice.

Protocol: Anti-Oiling Crystallization System

  • Step 1: Solvent Swap. Do NOT use diethyl ether alone. The salt is likely too soluble or holds too much solvent.

  • Step 2: The "Dry" Method.

    • Dissolve the crude free base in anhydrous Isopropyl Acetate (IPAc) (5 volumes).

    • Cool to 0–5°C.

    • Slowly add HCl in Isopropanol (5–6N) dropwise.

    • Critical Step: If oiling occurs, heat the mixture to reflux until the oil dissolves (or becomes a homogeneous emulsion), then allow it to cool very slowly (1°C/min) with vigorous stirring.

    • Seed Crystals: If available, add seed crystals at 35°C.

Expert Insight: If the HCl salt persists as an oil, switch to the Mandelate salt . Mandelic acid often forms robust crystalline lattices with chiral amines where mineral acids fail due to the additional aromatic stacking interactions 1.

Module B: Eliminating the "Dimer" Impurity

Issue: Presence of a side product with approx. MW 313 Da. This is the secondary amine: Bis(1-(2-propoxyphenyl)ethyl)amine.

Mechanism: During reductive amination, the primary amine product reacts with the unreacted ketone starting material to form a new imine, which is then reduced.[2][3][4]

Visualization: Dimer Formation Pathway

DimerFormation Ketone 1-(2-Propoxyphenyl)ethanone Imine1 Imine Intermediate Ketone->Imine1 + NH3 Amine Target Primary Amine DimerImine Secondary Imine Amine->DimerImine + Ketone (Side Reaction) Imine1->Amine Reduction Dimer Dimer Impurity (Secondary Amine) DimerImine->Dimer Reduction

Figure 1: The competitive pathway leading to secondary amine impurities during reductive amination.[5]

Corrective Protocol:

  • High Ammonia Loading: Ensure a large excess of ammonia/ammonium source (>5-10 equivalents) relative to the ketone. This statistically favors the attack of ammonia over the amine product 6.

  • Stepwise Addition: Do not mix ketone and reducing agent immediately. Form the imine first with ammonia (check by IR for disappearance of C=O), then add the reducing agent (e.g., NaBH₄).

  • Purification via pH Swing:

    • The secondary amine is more basic and more lipophilic than the primary amine.

    • Extract the mixture at pH 5.5 - 6.0 . The primary amine (pKa ~10) will be protonated and stay in the water; the lipophilic secondary amine may partially extract into the organic layer (DCM) or remain as an oil. Note: This separation is difficult; prevention is superior.

Module C: Chiral Resolution (Enantiomeric Purity)

Issue: You require the (S)- or (R)- enantiomer, but the synthesis yielded a racemate.

Expert Recommendation: The ortho-propoxy group provides significant steric bulk, which can actually aid resolution by locking the conformation in the salt lattice.

Screening Protocol: Screen the following resolving agents in Ethanol/Water (9:1) or Methanol :

  • N-Acetyl-L-Leucine: Highly effective for 1-arylethanamines 1.

  • Di-p-toluoyl-L-tartaric acid: The "gold standard" for hindered amines.

  • (S)-Mandelic Acid: Often yields nice needles.

Resolution Workflow:

  • Mix 1 eq of Racemic Amine + 0.6 eq of Resolving Agent in refluxing EtOH.

  • Cool slowly to room temperature.

  • Filter crystals.

  • Recrystallize the salt until constant melting point is achieved.

  • Release free base with 1M NaOH and check ee% via Chiral HPLC.

Module D: Chromatographic Tailing

Issue: Broad, tailing peaks on HPLC or Flash Chromatography, leading to poor resolution from impurities.

Root Cause: The basic amine nitrogen interacts strongly with acidic silanol groups on the silica support.

Solution:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your mobile phase. This "caps" the silanol sites.

  • Column Choice: Use a "Base-Deactivated" silica column (e.g., C18-XBridge or similar high-pH stable columns) for HPLC.

  • Flash Chromatography: Use DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonia is crucial.

Part 3: Quantitative Data & Reference

Physical Properties Table (Estimated)
PropertyValue (Approximate)Notes
Molecular Weight 179.26 g/mol C₁₁H₁₇NO
Boiling Point 245–255°C (760 mmHg)High bp due to H-bonding; distill under vacuum.
pKa (Conjugate Acid) ~9.8–10.2Typical for primary benzylamines.
Solubility (Free Base) High in DCM, EtOAc, Et₂OLow water solubility.
Solubility (HCl Salt) High in Water, MeOHModerate in IPA; Low in EtOAc.
Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture AcidBase Acid/Base Extraction (Remove Neutrals) Start->AcidBase CheckPurity Check Purity (GC/HPLC) AcidBase->CheckPurity HighImpurity High Dimer/Ketone? CheckPurity->HighImpurity Distillation Vacuum Distillation (< 5 mmHg) HighImpurity->Distillation Yes (Volatile Impurities) SaltFormation Salt Crystallization (HCl or Mandelate) HighImpurity->SaltFormation No (High Purity) Distillation->SaltFormation

Figure 2: Logical flow for processing the crude amine.

References

  • World Intellectual Property Organization (WIPO). (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers (WO2015159170A2).
  • LibreTexts Chemistry. (2023).[6] Reductive Amination.[2][3][4][5][Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 43279636, N-ethyl-1-(2-propoxyphenyl)ethanamine.[7][Link]

  • Power, J. D., et al. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination...[8] Drug Testing and Analysis.[8][9] [Link]

Sources

Technical Support Center: Optimizing Propoxyphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Alkoxy-Phenethylamine Scaffolds

Executive Summary & Route Selection

The synthesis of propoxyphenylamine derivatives (and related alkoxy-phenethylamines) presents a unique set of challenges. While the propoxy ether linkage is generally robust, the formation of the primary or secondary amine moiety is prone to dimerization, incomplete conversion, and catalyst poisoning.

This guide focuses on the two most reliable industrial pathways:

  • Reductive Amination (Ketone + Amine

    
     Product)
    
  • Nitroalkene Hydrogenation (Benzaldehyde + Nitroalkane

    
     Nitrostyrene 
    
    
    
    Product)
Route Selection Decision Tree

Use the following logic flow to determine the optimal pathway for your specific substrate constraints.

RouteSelection Start Start: Define Substrate IsKetone Is starting material a Phenylacetone? Start->IsKetone IsAldehyde Is starting material a Benzaldehyde? IsKetone->IsAldehyde No ReductiveAmination Route A: Reductive Amination (STAB Protocol) IsKetone->ReductiveAmination Yes SensitiveGroups Contains Acid-Sensitive Groups (Acetals)? IsAldehyde->SensitiveGroups Yes HenryReaction Route B: Henry Rxn + Reduction (Nitrostyrene Route) SensitiveGroups->ReductiveAmination No (Stable) SensitiveGroups->HenryReaction Yes (Avoids strong acid) caption Figure 1: Decision matrix for selecting the optimal synthesis pathway based on starting material availability and functional group tolerance.

Protocol A: Reductive Amination (The STAB Method)

Context: This is the preferred route for synthesizing secondary amines (e.g., N-alkyl-propoxyphenylamines) or primary amines from ketones. We utilize Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over ketones, minimizing side alcohols.

Optimized Protocol
  • Stoichiometry: 1.0 equiv Ketone : 1.1-1.2 equiv Amine : 1.4 equiv STAB.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Glacial Acetic Acid (1.0 equiv) is critical for ketone substrates to catalyze imine formation.

Troubleshooting Guide (Q&A)

Q: My reaction stalls at 60% conversion. Adding more STAB doesn't help. Why? A: The issue is likely imine equilibrium , not the reducing agent. STAB reduces the iminium ion. If the ketone is sterically hindered (e.g., ortho-propoxy substitution), the imine formation is slow.

  • Fix: Pre-form the imine. Stir the ketone and amine with 1.5 equiv of Ti(OiPr)4 (Titanium Isopropoxide) neat or in THF for 2-4 hours before adding the reducing agent. This shifts the equilibrium completely to the imine [1].

Q: I am seeing a large amount of alcohol byproduct (reduced ketone). A: This indicates the reducing agent is attacking the ketone before the imine forms.

  • Fix: Switch to a stepwise protocol . Form the imine in Methanol/DCE for 2 hours, then cool to 0°C and add NaBH4 (cheaper) or STAB. Alternatively, ensure you are using STAB (mild), not NaBH3CN (slower) or NaBH4 (too aggressive for direct mixing).

Q: The propoxy group seems stable, but my yield is low. Could water be the issue? A: Yes. While STAB tolerates small amounts of water, excess moisture hydrolyzes the imine back to the ketone.

  • Fix: Add activated 4Å Molecular Sieves to the reaction vessel. This is mandatory if using hygroscopic amine salts.

Protocol B: Catalytic Hydrogenation of Nitrostyrenes

Context: Used when building the ethylamine chain from a benzaldehyde. The intermediate (nitrostyrene) is reduced to the amine.[1] This step is notorious for "dimerization" (formation of secondary amines) and polymerization.

Optimized Protocol
  • Catalyst: 10% Pd/C (High surface area).

  • Solvent: Ethanol or Methanol.[2][3]

  • Additive: Concentrated HCl or H2SO4 (2-3 equiv). Crucial Step.

  • Pressure: 30-50 psi H2.

Mechanism of Failure: The Dimerization Trap

Without acid, the primary amine product reacts with the intermediate imine to form a secondary amine dimer.

Dimerization Nitro Nitrostyrene Imine Imine Intermediate Nitro->Imine H2, Pd/C Amine Primary Amine (Target) Imine->Amine H2 Dimer Secondary Amine (Impurity) Imine->Dimer Reduction of Condensate Amine->Imine Side Rxn caption Figure 2: The dimerization pathway. Free amine attacks the intermediate imine. Acid blocks this by protonating the amine immediately.

Troubleshooting Guide (Q&A)

Q: I used Pd/C and H2, but I recovered a polymerized gum/tar. A: Nitrostyrenes are base-sensitive and heat-sensitive. If the reduction is too slow, the intermediate polymerizes.

  • Fix: Increase catalyst loading to 10-20 wt%. Ensure vigorous stirring (gas-liquid mass transfer is usually the rate-limiting step). Keep temperature below 40°C .

Q: I am getting the "dimer" impurity (di-propoxyphenethyl amine). How do I remove it? A: Prevention is better than cure. You must run this reaction in acidic media (Ethanolic HCl). The acid protonates the primary amine as soon as it forms (


), rendering it non-nucleophilic and preventing it from attacking the imine intermediate [2].
  • Purification Fix: If the dimer is already formed, the secondary amine is more lipophilic. Convert to free base and run column chromatography (DCM:MeOH:NH4OH 90:10:1). The dimer elutes first; the primary amine is more polar.

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, and it is often cheaper. However, Raney Ni requires high pressure (50-100 psi) and is pyrophoric. It is less prone to poisoning by sulfur contaminants than Pd/C. If your propoxy precursor was made via a method involving sulfur reagents (e.g., thio-protection), use Raney Ni.

Comparative Data: Reducing Agents

Select the correct reagent based on your specific intermediate.

ReagentSubstrate ScopeSelectivityRisk ProfileRecommended For
STAB (Na(OAc)3BH) Ketones/Aldehydes + AminesHigh (Imine > Carbonyl)Low (No HCN)General Reductive Amination [1]
NaBH3CN Ketones + AminesHighHigh (Toxic Cyanide)Acid-sensitive substrates (pH 6)
LiAlH4 (LAH) Nitrostyrenes / AmidesNon-selectiveHigh (Fire/Explosion)Reducing amides or stubborn nitrostyrenes
H2 + Pd/C Nitrostyrenes / OximesHigh (with optimization)Medium (Flammable gas)Large scale synthesis (Green Chem)
H2 + PtO2 (Adams) Aromatic RingsLow (Reduces ring)MediumAVOID (Risk of reducing the benzene ring)

Final Purification: The "Salt Crash" Technique

For propoxyphenylamines, distillation is often difficult due to high boiling points. The most effective purification is isolating the Hydrochloride Salt .

Protocol:

  • Dissolve crude freebase oil in a minimal amount of anhydrous Diethyl Ether or MTBE.

  • Cool to 0°C.

  • Slowly add 2M HCl in Diethyl Ether (commercial or prepared by bubbling gas).

  • A white precipitate should form immediately.

  • Troubleshooting: If an "oil" forms instead of crystals, the solvent is too polar (contains water or alcohol) or the concentration is too high. Decant the solvent, triturate the oil with fresh anhydrous ether, and scratch the glass to induce nucleation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Kohno, M., Sasao, S., & Murahashi, S. I. (1990).[9] Synthesis of Phenethylamines by Hydrogenation of

    
    -Nitrostyrenes.[9][10] Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.[9][10] Link
    
  • BenchChem. (2025).[3][11] Technical Support Center: Refining Reaction Conditions for Nitrostyrene Reduction. BenchChem Technical Guides. Link

Sources

Technical Support Center: Impurity Profiling in 1-(2-Propoxyphenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Synthetic Anomalies & Impurity Identification Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Introduction

Welcome to the technical support hub for 1-(2-Propoxyphenyl)ethanamine . This primary amine is a critical chiral building block, often synthesized via the reductive amination of 1-(2-propoxyphenyl)ethanone (2'-propoxyacetophenone).

While the synthesis appears straightforward, the ortho-propoxy substituent introduces steric and electronic effects that can alter the chemoselectivity of the reduction, leading to specific "rogue" byproducts. This guide deconstructs those failure modes, providing you with the logic to identify, prevent, and remove them.

Module 1: The Reaction Landscape & Failure Points

To troubleshoot effectively, you must visualize the competition between the Product Pathway and the Parasitic Pathways .

Mechanistic Flowchart

The following diagram maps the reductive amination process. Note the critical "Off-Ramps" (Red Arrows) where the reaction deviates from the target.

G Ketone Starting Material (2'-Propoxyacetophenone) Imine Intermediate (Imine Species) Ketone->Imine + NH4OAc / NH3 (Equilibrium) Alcohol IMPURITY A (The Alcohol) 1-(2-propoxyphenyl)ethanol Ketone->Alcohol Direct Reduction (No Imine formed) Imine->Ketone Hydrolysis (Wet Solvent) Target TARGET PRODUCT This compound Imine->Target + Hydride Source (Reduction) Dimer IMPURITY B (The Dimer) Secondary Amine Target->Dimer + Imine (Over-Alkylation)

Figure 1: Mechanistic pathway showing the competition between imine formation (blue), product reduction (green), and impurity generation (red).

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific spectral anomalies and yield issues reported by users.

Issue 1: "I see a massive peak at m/z 181 (M+H) in my LC-MS, not my product."

Diagnosis: You have synthesized Impurity A: 1-(2-propoxyphenyl)ethanol . The Cause: Direct reduction of the ketone. This occurs when the reducing agent (e.g., NaBH₄ or NaCNBH₃) attacks the ketone before the imine has fully formed. The ortho-propoxy group provides steric hindrance, slowing down the condensation of the ketone with ammonia, making the ketone vulnerable to direct reduction.

Corrective Protocol:

  • Switch to a Two-Step One-Pot Procedure: Do not add the hydride immediately. Stir the ketone and ammonium source (e.g., Ammonium Acetate) for 1–2 hours first.

  • The "Imine Check" (Self-Validating Step): Before adding the reducing agent, pull a 50 µL aliquot. Run a TLC or mini-workup/NMR. You should see the disappearance of the ketone carbonyl signal (~1680 cm⁻¹ IR or ~2.5 ppm alpha-proton shift in NMR). Only proceed if the ketone is <5%.

  • Drying Agents: Add molecular sieves (3Å or 4Å) or anhydrous MgSO₄ during the imine formation step to push the equilibrium forward by removing water [1].

Issue 2: "My product is contaminated with a high molecular weight impurity (~340-350 Da)."

Diagnosis: You have synthesized Impurity B: The Dimer (Bis-alkylated amine) . The Cause: As your target amine forms, it is more nucleophilic than the ammonia source. It attacks the remaining imine, creating a secondary amine.

Corrective Protocol:

  • Ammonia Overload: Increase your Ammonium Acetate (or NH₃ source) equivalents from 5x to 10x–15x . A high concentration of ammonia statistically suppresses the reaction between the product amine and the imine [2].

  • Dilution: Run the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M). Intermolecular dimerization rates drop significantly with dilution.

Issue 3: "I am losing the propyl group; I see a phenol peak."

Diagnosis: Ether Cleavage (Dealkylation). The Cause: This is rare in standard reductive amination but common if you are using Leuckart-Wallach conditions (high heat/formic acid) or strong Lewis acids (e.g., TiCl₄) to force imine formation. The ortho-position is electronically sensitive.

Corrective Protocol:

  • Milder Lewis Acids: If you need a Lewis acid to drive imine formation, switch from TiCl₄ to Ti(OiPr)₄ (Titanium Isopropoxide). It is gentler and acts as a water scavenger [3].

  • Temperature Control: Keep the reaction below 50°C. Ortho-alkoxy groups can undergo cyclization or cleavage at high temperatures.

Module 3: Analytical Fingerprinting

Use the data below to confirm the identity of your species.

Table 1: Physicochemical & Spectral Data
SpeciesStructure DescriptionCalc.[1][2][3][4] MWESI-MS (M+H)⁺Key 1H NMR Feature (CDCl₃)
Target Amine This compound179.26180.3 Quartet ~4.4 ppm (CH-NH₂)
Impurity A (Alcohol) 1-(2-Propoxyphenyl)ethanol180.24163.2 *Quartet ~5.1 ppm (CH-OH)
Impurity B (Dimer) Bis(1-(2-propoxyphenyl)ethyl)amine~341.4342.5 Broad multiplets (complex)
Starting Ketone 1-(2-Propoxyphenyl)ethanone178.23179.2 Singlet ~2.6 ppm (COCH₃)

*Note: The alcohol often loses water in ESI sources, showing a dominant [M+H-H₂O]⁺ peak at m/z 163.2.

Recommended HPLC Method (Generic)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Logic: The amine (Target) will elute earlier than the Alcohol and Ketone due to the protonated amino group interacting with the aqueous phase. The Dimer will elute last (most lipophilic).

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Practice."

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

Sources

overcoming solubility problems of 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Overcoming Solubility Challenges of 1-(2-Propoxyphenyl)ethanamine

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support guide for this compound. This document is designed to provide you with both foundational understanding and actionable troubleshooting strategies to overcome the solubility challenges inherent to this molecule. Given its chemical structure—a primary amine coupled with a lipophilic propoxyphenyl group—this compound is predicted to be a weakly basic and poorly soluble molecule, a common profile for many promising drug candidates. Our goal is to equip you with the scientific rationale and practical methodologies to systematically enhance its solubility for your research and development needs.

Section 1: Foundational Understanding - Physicochemical Characterization

This section addresses the critical first step: understanding the "why" behind the solubility problem. A thorough characterization is the bedrock of a successful formulation strategy.

Q1: What are the predicted physicochemical properties of this compound and how do they impact solubility?

Answer:

Based on its structure, we can predict the following key properties that govern its solubility:

  • Weakly Basic Nature: The primary ethanamine group (-CH(NH₂)CH₃) is a weak base. Simple alkyl amines typically have a pKa (of the conjugate acid) in the range of 9.5 to 11.0.[1][2] This means that at physiological pH (~7.4), a significant portion of the molecule will be in its protonated, charged (cationic) form. However, at pH values above its pKa, it will exist predominantly as the neutral, free base.

  • Lipophilicity (Poor Aqueous Solubility): The 2-propoxyphenyl group is nonpolar and hydrophobic. The presence of a hydrocarbon chain longer than six carbons generally leads to very low water solubility for amines.[3][4] While no experimental logP value is available for this specific molecule, structurally similar compounds like N-ethyl-1-(2-propoxyphenyl)ethanamine have a calculated XLogP3 of 2.9, indicating significant lipophilicity.[5]

  • pH-Dependent Solubility: The combination of a basic ionizing group and a lipophilic body means its aqueous solubility will be highly dependent on pH. Solubility will be significantly higher in acidic conditions (pH < pKa) where the molecule is protonated (R-NH₃⁺), and much lower in neutral to basic conditions (pH > pKa) where it is in its neutral, less polar free base form (R-NH₂).[6][7]

Causality: The core issue is the molecule's dual nature. The lipophilic part resists dissolving in water, while the basic amine group offers a handle to increase solubility through protonation. The challenge is to find a formulation that keeps the molecule solubilized, especially under conditions relevant to your experiment (e.g., physiological pH).

Q2: What is the first experimental step to confirm its solubility profile?

Answer:

The indispensable first step is to generate a pH-solubility profile . This experiment provides the quantitative data needed to make informed decisions about which solubilization strategy to pursue. It involves measuring the equilibrium solubility of this compound across a range of pH values (e.g., from pH 2 to pH 10).

This profile will visually confirm the pH-dependent nature of the compound and identify its intrinsic solubility (the solubility of the free base at high pH). This data is crucial for selecting appropriate buffers, deciding if salt formation is viable, and setting a baseline for improvement.[8][9]

Section 2: Frequently Asked Questions (FAQs) - First-Line Solutions

Here are answers to common initial hurdles.

Q3: How can I quickly improve aqueous solubility for initial in vitro screening?

Answer:

For preliminary experiments, the most direct method is pH adjustment . Since this compound is a weak base, lowering the pH of your aqueous vehicle will protonate the amine group, drastically increasing its solubility.[6][7]

  • Practical Tip: Prepare your stock solution in an acidic vehicle, such as 0.01 N or 0.1 N HCl, or a buffer with a pH at least 2 units below the predicted pKa of the amine (e.g., a citrate or acetate buffer at pH 4-5). This ensures the compound is fully ionized and solubilized.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (like PBS at pH 7.4). How can I prevent this?

Answer:

This is a classic problem known as "DMSO crash-out." It happens because the compound is highly soluble in the organic stock (DMSO) but not in the final aqueous medium. When diluted, the DMSO concentration drops, and the compound's solubility limit in the mixed solvent is exceeded, causing precipitation.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration stays in solution.

  • Use an Acidified Diluent: Instead of diluting directly into pH 7.4 PBS, dilute into an acidic buffer first, then adjust the pH upwards carefully if your assay permits.

  • Incorporate Co-solvents: Include a water-miscible co-solvent in your final aqueous buffer.[10] Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). These agents can increase the solubility of a drug in the solvent.[10] Start with a low percentage (e.g., 5-10% v/v) and increase as needed, being mindful of potential toxicity to cells in your assay.

  • Use Surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL to the final buffer can help maintain solubility by forming micelles.

Q5: Is salt formation a viable strategy for this compound, and how would it help?

Answer:

Yes, salt formation is an excellent and widely used strategy for basic compounds like this one.[6][8] Converting the free base into a salt form with a suitable acidic counter-ion can dramatically improve its solid-state properties, aqueous solubility, and dissolution rate.[9] A hydrochloride (HCl) salt, for example, is a common choice that enhances stability and solubility.[11]

Mechanism: In the solid state, the salt exists as a pre-ionized, crystalline solid. When this solid is introduced to an aqueous medium, it readily dissociates into the protonated drug and the counter-ion, bypassing the energy barrier required to dissolve the neutral, lipophilic free base. This often leads to a higher apparent solubility and faster dissolution.[8]

Section 3: In-Depth Troubleshooting & Methodology

This section provides detailed protocols for key solubility enhancement techniques.

Protocol 1: Generating a pH-Solubility Profile

This protocol establishes the baseline solubility characteristics of your compound.

Objective: To determine the equilibrium solubility of this compound at various pH levels.

Materials:

  • This compound (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vials or microcentrifuge tubes

  • Shaker/rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Incubation: Add a fixed volume of each buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature for 24-48 hours. This time is needed to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow large particles to settle. Then, centrifuge the vials at high speed to pellet all undissolved solid.

  • Sampling: Carefully collect a supernatant sample from each vial. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant samples with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the pH.

Data Interpretation:

The resulting graph should show low solubility at high pH (intrinsic solubility of the free base) and a sharp increase in solubility as the pH drops below the compound's pKa.

Hypothetical pH-Solubility Data
pH Solubility (µg/mL)
2.0> 2000
4.01500
6.0250
7.445
8.015
9.02.5
10.0< 1.0 (Intrinsic Solubility)
Protocol 2: Formulation with Cosolvents

This workflow helps identify a suitable cosolvent system for your compound.

Objective: To systematically screen for a cosolvent system that achieves the target concentration.

Cosolvent_Screening_Workflow start Define Target Concentration (e.g., 1 mg/mL in PBS pH 7.4) prep_stock Prepare 20 mg/mL Stock in 100% DMSO or Ethanol start->prep_stock screen_cosolvents Screen Individual Cosolvents (PEG 400, PG, Ethanol) prep_stock->screen_cosolvents eval_solubility Evaluate Solubility at 10% Cosolvent (v/v) in PBS pH 7.4 screen_cosolvents->eval_solubility check_sol Is Target Concentration Achieved? eval_solubility->check_sol increase_conc Increase Cosolvent % (e.g., 20%, 30%) check_sol->increase_conc No success Optimized Formulation Found check_sol->success Yes increase_conc->eval_solubility screen_binary Screen Binary Combinations (e.g., PEG 400 + Ethanol) increase_conc->screen_binary If single agent fails eval_binary Evaluate Solubility in Binary Mixture screen_binary->eval_binary check_binary_sol Is Target Concentration Achieved? eval_binary->check_binary_sol check_binary_sol->success Yes fail Consider Alternative Strategy (e.g., Cyclodextrins) check_binary_sol->fail No

Caption: Workflow for systematic cosolvent screening.

Protocol 3: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble molecules and enhance their aqueous solubility.[12][13][14]

Objective: To determine if a cyclodextrin can effectively solubilize this compound.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Methodology (Phase Solubility Study):

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add Compound: Add an excess of solid this compound to each solution.

  • Equilibrate: Shake the mixtures at a constant temperature for 24-48 hours.

  • Separate & Analyze: Centrifuge the samples and analyze the supernatant for the compound's concentration via HPLC.

  • Plot Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type profile) indicates the formation of a soluble inclusion complex.

Section 4: Advanced Strategies

If the above methods do not meet your needs, more advanced formulation techniques can be explored.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[15] The amorphous form has higher energy and thus higher apparent solubility and faster dissolution compared to the stable crystalline form.[16][17] This is a powerful technique for significantly enhancing bioavailability but requires specialized equipment like spray dryers or hot-melt extruders.[16]

Section 5: Strategy Selection Flowchart

This diagram provides a logical path for choosing the most appropriate solubility enhancement technique.

Strategy_Selection start Solubility Problem with This compound ph_sol Perform pH-Solubility Profile Analysis start->ph_sol check_ph_effect Is solubility >> 10 µg/mL in acidic pH? ph_sol->check_ph_effect use_ph Use pH Adjustment (Acidic Buffers) For in vitro use check_ph_effect->use_ph Yes check_solid_form Is a solid dosage form needed? check_ph_effect->check_solid_form No / Insufficient use_ph->check_solid_form If solid form needed salt_screen Perform Salt Screening (HCl, Mesylate, etc.) check_solid_form->salt_screen Yes cosolvent_screen Screen Cosolvents / Surfactants (PEG 400, PG, Tween® 80) check_solid_form->cosolvent_screen No (Liquid Formulation) asd Advanced Strategy: Amorphous Solid Dispersion (ASD) salt_screen->asd If salts are unstable or insufficient cyclodextrin Use Cyclodextrins (HP-β-CD, SBE-β-CD) cosolvent_screen->cyclodextrin If cosolvents fail cyclodextrin->asd If complexation is weak

Caption: Decision tree for selecting a solubility strategy.

References

  • Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • Kim, M. S., et al. (2006). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. PubMed. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Prajapati, R., & Wadher, K. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chloro-2-propoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-1-(2-propoxyphenyl)ethanamine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]

  • Stahl, P. H., & Nakamo, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie Ingenieur Technik. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Nagarsenker, M. S., et al. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Retrieved from [Link]

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Sciences.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Kadu, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy-. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Veranova. (n.d.). Amorphous Solid Dispersion. Retrieved from [Link]

  • OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Li, D., et al. (2015). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. Retrieved from [Link]

  • FooDB. (2020). Showing Compound Ethanamine. Retrieved from [Link]

  • Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Retrieved from [Link]

  • Dattani, R. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • FDA. (2025). Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. Retrieved from [Link]

  • Taylor & Francis Online. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). A Brief Introduction to Amorphous Solid Dispersion Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-propoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propoxyethylamine. Retrieved from [Link]

Sources

Technical Support Center: Refining Analytical Methods for 1-(2-Propoxyphenyl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of 1-(2-Propoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound and related aromatic amines.

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The primary techniques for quantifying this compound, a phenethylamine derivative, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2]

  • HPLC , particularly with UV or fluorescence detection, is a robust choice.[3][4] For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.[1]

  • GC-MS is also a powerful technique, offering excellent separation and sensitivity.[2][5] However, due to the polar nature of the primary amine group in your analyte, derivatization is often required to improve volatility and chromatographic performance.[6][7]

Q2: My HPLC peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like your analyte is a classic issue in reversed-phase HPLC. The primary cause is often secondary interactions between the positively charged amine group and negatively charged residual silanol groups on the silica-based stationary phase.[8]

  • Expert Insight: Think of your C18 column not just as a hydrophobic surface, but as a landscape with a few negatively charged "sticky spots" (the silanols). Your protonated amine gets "stuck" on these spots, leading to a delayed elution for a portion of the analyte molecules, which manifests as a tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will fully protonate the silanol groups, neutralizing their negative charge and minimizing secondary interactions.

    • Use of an Amine Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites.[9]

    • Column Selection: Employ a column with end-capping or a modern stationary phase designed for basic compounds (e.g., a hybrid particle or polar-embedded phase).

Q3: Do I need to derivatize this compound for GC-MS analysis?

A3: Yes, derivatization is highly recommended for the GC analysis of primary amines.[6][7] Direct analysis of free amines by GC is often problematic due to their polarity, which can lead to poor peak shape, adsorption on active sites within the GC system, and low sensitivity.[6][7]

  • Causality: The active hydrogen on the amine group can form hydrogen bonds with active sites in the injector and on the column surface. This leads to peak tailing and potential loss of the analyte. Derivatization replaces this active hydrogen with a less polar group, making the molecule more volatile and less interactive.[10]

  • Common Derivatizing Agents: Acylating agents (e.g., pentafluoropropionic anhydride - PFPA) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) are commonly used.[11][12]

Q4: I'm developing an LC-MS/MS method and observing significant signal suppression. What are the common culprits and how can I mitigate this?

A4: Signal suppression, also known as the matrix effect, is a frequent challenge in LC-MS/MS bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[13][14][15]

  • Primary Culprits: For plasma or serum samples, phospholipids are a major source of ion suppression.[15] Other sources include salts, endogenous metabolites, and dosing vehicles.[13]

  • Mitigation Strategies:

    • Improve Sample Preparation: Move beyond simple protein precipitation. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components.[16]

    • Optimize Chromatography: Adjust your HPLC gradient to achieve better separation between your analyte and the region where matrix components (like phospholipids) elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant.

Section 2: Troubleshooting Guides

This section provides a structured, in-depth approach to resolving specific experimental issues.

Guide 2.1: HPLC Chromatographic Issues

This guide will help you diagnose and resolve common peak shape and retention time problems.

dot graph "HPLC_Peak_Tailing_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Peak Tailing Observed for\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Is Mobile Phase pH < 4?"]; CheckAdditive [label="Is an Amine Additive (e.g., TEA) Used?"]; CheckColumn [label="Is an End-Capped or\nModern Base-Deactivated Column in Use?"]; CheckContamination [label="Column or Guard Column Contamination?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="Adjust pH to 2.5-3.5\nwith Formic or Phosphoric Acid", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Add 0.1% Triethylamine (TEA)\nto the Mobile Phase", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Switch to a Column Designed for\nBasic Compound Analysis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Flush Column with Strong Solvent\nor Replace Guard/Column", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckpH; CheckpH -> CheckAdditive [label="No"]; CheckpH -> Solution1 [label="Yes"]; CheckAdditive -> CheckColumn [label="No"]; CheckAdditive -> Solution2 [label="Yes"]; CheckColumn -> CheckContamination [label="No"]; CheckColumn -> Solution3 [label="Yes"]; CheckContamination -> Solution4; } DOT Caption: Troubleshooting workflow for HPLC peak tailing.

  • Evaluate Mobile Phase pH: The pKa of the ethanamine moiety is basic. To ensure consistent protonation and minimize interaction with residual silanols, the mobile phase pH should be at least 2 pH units below the analyte's pKa. If your pH is too high, lower it to the 2.5-3.5 range.[17]

  • Consider a Mobile Phase Additive: If pH adjustment is insufficient, the addition of a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can effectively mask the active silanol sites, improving peak symmetry.[9]

  • Assess Your Column: Older, Type A silica columns are notorious for poor peak shape with basic analytes. If you are using one, switch to a modern, high-purity, end-capped silica column or a column with a hybrid particle technology. These are specifically designed to reduce silanol interactions.

  • Check for Contamination: Column contamination can create active sites that cause peak tailing.[18] First, try removing the guard column to see if it is the source of the problem. If tailing persists, flush the analytical column with a strong solvent (e.g., isopropanol or acetonitrile/water mixtures). If the problem is not resolved, the column may need to be replaced.[8]

Guide 2.2: GC-MS Derivatization and Analysis

This guide focuses on optimizing the derivatization step for reliable GC-MS quantification.

dot graph "GC_Derivatization_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Derivatization Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMoisture [label="Is the Sample/Solvent\nCompletely Anhydrous?"]; CheckReagent [label="Is the Derivatizing Reagent Fresh?"]; CheckStoichiometry [label="Is Reagent in Sufficient Molar Excess?"]; CheckConditions [label="Are Reaction Time and\nTemperature Optimized?"]; Solution1 [label="Dry Sample Extract (e.g., over Na2SO4).\nUse Anhydrous Solvents.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use a Fresh, Unopened Vial\nof Derivatizing Reagent.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Increase Molar Excess of Reagent.\n(e.g., 50-100 fold)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Perform a Time-Course and\nTemperature Optimization Study.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckMoisture; CheckMoisture -> CheckReagent [label="Yes"]; CheckMoisture -> Solution1 [label="No"]; CheckReagent -> CheckStoichiometry [label="Yes"]; CheckReagent -> Solution2 [label="No"]; CheckStoichiometry -> CheckConditions [label="Yes"]; CheckStoichiometry -> Solution3 [label="No"]; CheckConditions -> Solution4; } DOT Caption: Troubleshooting workflow for low GC derivatization yield.

  • Eliminate Moisture: Silylating reagents, in particular, are extremely sensitive to moisture.[10] Any residual water in your sample extract or solvent will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte. Ensure your sample extract is thoroughly dried (e.g., using anhydrous sodium sulfate) and use high-purity, anhydrous solvents.

  • Verify Reagent Integrity: Derivatizing reagents can degrade over time, especially after being opened. If you suspect your reagent is old or has been exposed to the atmosphere, use a fresh, unopened vial.

  • Optimize Stoichiometry: The derivatization reaction requires a significant molar excess of the reagent to drive the reaction to completion. Ensure you are using at least a 50-fold molar excess of the derivatizing agent relative to the expected maximum concentration of your analyte.

  • Optimize Reaction Conditions: Derivatization reactions are kinetic processes. If the yield is low, the reaction may be incomplete. Systematically evaluate the effect of increasing the reaction time and/or temperature. For example, you might test reaction times of 30, 60, and 90 minutes at temperatures of 60°C, 70°C, and 80°C to find the optimal conditions.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 3.1: Sample Preparation via Liquid-Liquid Extraction (LLE) from Plasma

This protocol is designed to extract this compound from a plasma matrix, minimizing interferences for LC-MS/MS analysis.

  • Aliquot Sample: To 200 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte).

  • Alkalinize: Add 100 µL of 1 M sodium hydroxide (NaOH) to the sample and vortex for 30 seconds. This deprotonates the amine, increasing its solubility in the organic extraction solvent.

  • Extract: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Mix: Cap the tube and mix on a mechanical shaker for 15 minutes.

  • Separate Phases: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for injection.

Protocol 3.2: Method Validation Parameters and Acceptance Criteria

All analytical methods must be validated to ensure they are fit for purpose.[19][20][21] The following table summarizes key validation parameters based on ICH Q2(R2) guidelines.[19]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest without interference.No significant peaks at the retention time of the analyte in blank matrix samples.[19]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99 over the defined range.
Accuracy To measure the closeness of the measured value to the true value.Recovery of 85-115% for spiked samples at low, medium, and high concentrations.[22]
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) ≤ 15% at each concentration level.[22]
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Range The interval between the upper and lower concentrations for which the method is accurate and precise.Defined by the linearity, accuracy, and precision data.

References

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. IntechOpen. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Available from: [Link]

  • Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation. ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. Available from: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH. Available from: [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. National Library of Medicine. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available from: [Link]

  • Preparation of Amines. Chemistry Steps. Available from: [Link]

  • Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology. Available from: [Link]

  • Understanding Impurity Analysis. Cormica. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available from: [Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online. Available from: [Link]

  • (R)-(+)-1-Phenylethylamine. Chemsrc. Available from: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available from: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available from: [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. Available from: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. National Health Service. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. MDPI. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing 1-(2-Propoxyphenyl)ethanamine via LC-MS/MS. This content is structured to address specific matrix effect challenges associated with lipophilic primary amines.

Status: Active Ticket ID: TSK-2024-PROP-01 Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (CAS: 1225758-74-6 analog) is a lipophilic primary amine (LogP ~2.5–3.0, pKa ~9.5).[1] Its chemical structure—a basic amine adjacent to a lipophilic propoxy-substituted phenyl ring—makes it highly susceptible to two specific types of matrix effects:

  • Phospholipid-induced Ion Suppression: The hydrophobic propoxy group causes the molecule to co-elute with endogenous phospholipids (phosphatidylcholines) in standard C18 chromatography.

  • Adsorptive Losses: The primary amine moiety interacts strongly with active silanols on glassware and LC column stationary phases, leading to tailing and variable recovery.

This guide provides self-validating protocols to diagnose, mitigate, and eliminate these effects.

Section 1: Diagnostic Protocols (Is it Matrix Effect?)

Q: My internal standard response is variable, and sensitivity drops in plasma samples compared to neat standards. How do I confirm if this is a matrix effect?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing exactly where suppression occurs in your chromatogram relative to your analyte's elution.

Protocol: Post-Column Infusion (PCI) Validation

Objective: Map the "suppression zones" of your biological matrix.

  • Setup:

    • Syringe Pump: Infuse a neat solution of this compound (100 ng/mL) at 10 µL/min.

    • LC Flow: Connect the syringe pump output to the LC column effluent via a T-piece before it enters the MS source.

    • Mobile Phase: Run your standard gradient method (without injecting analyte).

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extract processed by your current method).

  • Analysis: Monitor the baseline of the specific MRM transition for this compound.

  • Interpretation:

    • Stable Baseline: No matrix effect.

    • Negative Dip: Ion suppression (common with phospholipids).

    • Positive Peak: Ion enhancement.[2]

Visualizing the Workflow:

PCI_Workflow cluster_interpretation Interpretation Pump Syringe Pump (Infusing Analyte) Tee Mixing Tee Pump->Tee Constant Flow LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Gradient Elution Injector->Tee Gradient Elution MS Mass Spectrometer (Monitor MRM) Tee->MS Combined Stream Result Chromatogram (Observe Dips/Peaks) MS->Result Data Output Dip Baseline Dip = Suppression Result->Dip Flat Flat Baseline = Clean Result->Flat

Figure 1: Post-Column Infusion (PCI) workflow for mapping matrix ionization effects.

Section 2: Sample Preparation (The "Clean Up" Phase)

Q: I am currently using Protein Precipitation (PPT) with acetonitrile. Is this sufficient?

A: Likely no .[3] For a lipophilic amine like this compound, PPT is often inadequate because it does not remove phospholipids (PLs). PLs (m/z 184 and 104 progenitors) accumulate on the column and elute unpredictably, often suppressing hydrophobic analytes.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .

Protocol: Optimized LLE for Lipophilic Amines

This protocol exploits the basicity (pKa ~9.5) to isolate the analyte from neutral/acidic matrix components.

  • Alkalize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 200 µL plasma. (Target pH > 11 to ensure the amine is uncharged/neutral).

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why MTBE? It forms a clear top layer and extracts lipophilic bases efficiently while leaving polar phospholipids behind.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (top) layer to a clean glass vial.

    • Critical: Use silanized glass or low-binding polypropylene to prevent adsorption.

  • Dry & Reconstitute: Evaporate under nitrogen. Reconstitute in mobile phase (ensure organic content matches initial gradient conditions, e.g., 20% MeOH).

Decision Matrix: Choosing the Right Prep

SamplePrep_Decision Start Start: Select Sample Prep Sensitivity Is high sensitivity (<1 ng/mL) required? Start->Sensitivity PPT Protein Precipitation (PPT) (Fast, Dirty) Sensitivity->PPT No (High conc.) PL_Check Are Phospholipids suppressing signal? Sensitivity->PL_Check Yes Warning Monitor m/z 184 Divert flow to waste PPT->Warning Risk: PL buildup LLE Liquid-Liquid Extraction (LLE) (Clean, removes PLs) SPE Solid Phase Extraction (MCX) (Gold Standard for Bases) PL_Check->LLE Yes (Moderate suppression) PL_Check->SPE Yes (Severe suppression)

Figure 2: Decision tree for selecting sample preparation based on sensitivity needs and phospholipid interference.

Section 3: Chromatographic Solutions

Q: The analyte peak tails significantly, and retention time shifts. How do I fix this?

A: Peak tailing for this compound is typically caused by secondary interactions between the positive amine charge and residual silanols on the column stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH:

    • High pH Strategy (Recommended): Use 10 mM Ammonium Bicarbonate (pH 10) in Water (A) and Acetonitrile (B). At pH 10, the amine is deprotonated (neutral), increasing retention on C18 and eliminating silanol repulsion/attraction.

    • Low pH Strategy: If you must use acid (Formic Acid), add an ion-pairing modifier like Ammonium Formate (5-10 mM) . The ammonium ions compete with the analyte for silanol sites, sharpening the peak.

  • Column Choice:

    • Biphenyl or PFP (Pentafluorophenyl): These phases offer "pi-pi" interactions with the phenyl ring of your analyte, providing alternative selectivity to separate it from matrix interferences.

    • Charged Surface Hybrid (CSH) C18: specifically designed to handle basic amines at low pH with minimal tailing.

Q: How do I ensure phospholipids don't interfere?

A: Even with LLE, trace phospholipids can remain.

  • Monitor: Always include a transition for phospholipids (m/z 184 -> 184 or 496 -> 184) in your method development to "see" the matrix.

  • Flush: Ensure your gradient goes to 95-100% Organic for at least 2 minutes at the end of every run to wash off late-eluting lipids.

Section 4: Mass Spectrometry & Calibration

Q: Can I use an analog internal standard?

A: For rigorous regulated bioanalysis, No . You should use a Stable Isotope Labeled (SIL) Internal Standard (e.g., this compound-d5 or -13C).

  • Reason: Matrix effects are often retention-time dependent. An analog elutes at a slightly different time than the analyte and will experience a different matrix environment (different suppression zone), failing to correct for the effect.[4] A SIL-IS co-elutes perfectly and compensates for ionization suppression.

Q: My calibration curve is non-linear at the lower end.

A: This often indicates adsorption losses rather than matrix effects.

  • Test: Inject the same low-concentration standard from a glass vial vs. a polypropylene vial vs. a silanized vial.

  • Fix: Add 0.5% Formic Acid or BSA (Bovine Serum Albumin) to your injection solvent to "block" active sites on the vial surface.

References

  • Chambers, E., et al. (2007).[5] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][4][5][6][7][8][9] Link

  • PubChem. (2024).[1][10][11][12] 1-(3-Chloro-2-propoxyphenyl)ethanamine (Structural Analog Data). National Library of Medicine. Link

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. Link

Sources

Technical Support Center: Enhancing the Efficiency of 1-(2-Propoxyphenyl)ethanamine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(2-propoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance the efficiency and success of your derivatization experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound for analytical purposes.

Q1: Why is derivatization of this compound necessary for its analysis?

A1: Derivatization is a chemical modification process crucial for the analysis of phenethylamines like this compound for several reasons. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the primary amine group makes the molecule polar, leading to poor peak shapes and potential thermal instability in the GC inlet.[1] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving chromatographic performance.[1] For High-Performance Liquid Chromatography (HPLC), especially for separating its enantiomers, derivatization with a chiral agent is necessary to form diastereomers, which can then be resolved on a standard achiral column.[2]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common techniques fall into two categories based on the analytical method:

  • For GC-MS: Acylation using fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA) is widely used.[3] These reagents react with the primary amine to form stable, volatile amides.

  • For HPLC (Chiral Separation): Derivatization with a chiral derivatizing agent (CDA) to form diastereomers is the standard approach.[2] Examples of CDAs include Mosher's acid chloride (MTPA-Cl), Marfey's reagent, and other chiral compounds that react with the amine group.[4][5]

Q3: Can the ortho-propoxy group on the phenyl ring affect the derivatization reaction?

A3: Yes, the ortho-propoxy group can introduce steric hindrance, which may slow down the derivatization reaction or require more forcing conditions (e.g., higher temperature, longer reaction time, or use of a catalyst) to achieve complete conversion.[6][7] The bulky nature of the propoxy group in close proximity to the amine function can impede the approach of the derivatizing agent.

Q4: Are there any potential side reactions to be aware of during derivatization?

A4: While the primary amine is the most reactive site, under harsh conditions (e.g., very high temperatures or extreme pH), the propoxy group could potentially undergo hydrolysis or other transformations. However, under typical derivatization conditions for amines, this is less likely. It is more common to encounter issues with incomplete reactions or the formation of byproducts from the derivatizing reagent itself.

Troubleshooting GC-MS Derivatization (Acylation)

This section provides solutions to specific problems you might encounter when derivatizing this compound for GC-MS analysis.

Problem 1: Low or no product peak, with a large starting material peak remaining in the chromatogram.

Cause: Incomplete derivatization is the most likely cause. This can be due to several factors.

Solution:

  • Increase Reagent Concentration: Ensure a sufficient molar excess of the acylating agent (e.g., TFAA) is used. A 10 to 50-fold molar excess is a good starting point.

  • Optimize Reaction Temperature and Time: The steric hindrance from the ortho-propoxy group may require more energy to overcome.[6] Increase the reaction temperature (e.g., from 60°C to 80°C) and/or extend the reaction time (e.g., from 30 minutes to 1 hour).

  • Use a Catalyst: A base catalyst like pyridine or triethylamine can be added in small amounts to accelerate the reaction.[8] These bases act as scavengers for the acid byproduct of the reaction, driving the equilibrium towards the product.

  • Ensure Anhydrous Conditions: Acylating agents are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Water will consume the reagent and reduce the yield of the desired derivative.

Problem 2: Multiple product peaks are observed in the chromatogram.

Cause: This could be due to side reactions, impurities in the starting material, or degradation of the derivative.

Solution:

  • Check Purity of Starting Material: Analyze the underivatized this compound by a suitable method (e.g., LC-UV or GC-MS if it is sufficiently volatile) to check for impurities that may also be derivatized.

  • Moderate Reaction Conditions: Excessively high temperatures or prolonged reaction times can sometimes lead to degradation of the product or the formation of byproducts. Try reducing the temperature or time to see if the extraneous peaks are minimized.

  • Proper Quenching and Work-up: After the reaction is complete, ensure proper quenching of the excess derivatizing reagent. This can typically be done by evaporation under a stream of nitrogen or by adding a quenching agent like methanol, followed by extraction.

Problem 3: Poor peak shape (tailing) of the derivatized analyte.

Cause: Even after derivatization, interactions with active sites in the GC system can occur.

Solution:

  • Check GC System Inertness: Ensure the GC inlet liner, column, and detector are clean and properly deactivated. Using a fresh, high-quality deactivated liner is recommended.

  • Optimize GC Conditions: Adjust the inlet temperature and oven temperature program. A higher inlet temperature can sometimes improve peak shape, but be cautious of thermal degradation.

  • Confirm Complete Derivatization: Tailing can also be a sign of a small amount of underivatized analyte co-eluting or interacting with the system. Re-optimize the derivatization reaction to ensure complete conversion.

Troubleshooting HPLC Chiral Derivatization

This section addresses challenges related to the derivatization of this compound for enantiomeric separation by HPLC.

Problem 1: Poor or no separation of the diastereomeric peaks.

Cause: The chosen chiral derivatizing agent (CDA) may not be providing sufficient stereochemical differentiation for the analyte, or the chromatographic conditions may be suboptimal.

Solution:

  • Select a Different Chiral Derivatizing Agent: The degree of separation of diastereomers is highly dependent on the structure of both the analyte and the CDA.[4] If one CDA (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride - MTPA-Cl) gives poor resolution, try a different one with a different chiral center or a more rigid structure (e.g., a derivative of an amino acid).[5]

  • Optimize HPLC Mobile Phase: The separation of diastereomers on an achiral column is sensitive to the mobile phase composition.[2] Systematically vary the solvent strength (e.g., the ratio of acetonitrile to water or hexane to isopropanol) and the type of organic modifier.

  • Adjust Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid for reversed-phase, or triethylamine for normal-phase, can significantly impact peak shape and resolution.

  • Change the Achiral Column: Different stationary phases (e.g., C18, C8, phenyl-hexyl) will have different interactions with the diastereomers. A phenyl-based column might offer beneficial π-π interactions that could enhance separation.

Problem 2: Incomplete reaction with the chiral derivatizing agent.

Cause: Similar to GC derivatization, this can be due to steric hindrance, reagent purity, or reaction conditions.

Solution:

  • Use a Coupling Agent: For CDAs that are carboxylic acids, a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the amide bond formation.

  • Employ a Base Catalyst: For reactions with chiral acid chlorides, a non-nucleophilic base like triethylamine or pyridine is often necessary to scavenge the HCl byproduct.

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture, monitoring for any potential degradation.

Problem 3: Racemization of the chiral derivatizing agent.

Cause: The CDA may not be enantiomerically pure, or the reaction conditions may be causing it to racemize.

Solution:

  • Verify CDA Purity: Ensure the CDA is of high enantiomeric purity from the supplier. If in doubt, it can be analyzed by chiral HPLC itself.

  • Use Mild Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures that could lead to racemization of the CDA.

  • Derivatize a Chiral Standard: React the CDA with a known, enantiomerically pure amine to confirm that no racemization is occurring under your reaction conditions.

Experimental Protocols

Protocol 1: Acylation of this compound with TFAA for GC-MS Analysis

This protocol describes the derivatization of this compound with trifluoroacetic anhydride (TFAA).

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Pyridine (optional, as catalyst)

  • Nitrogen gas supply

  • Heated reaction block or water bath

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Prepare a solution of this compound in anhydrous ethyl acetate at a concentration of approximately 1 mg/mL.

  • Aliquot Sample: Transfer 100 µL of the sample solution to a 2 mL reaction vial.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried sample. If using a catalyst, add 5 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in an appropriate volume (e.g., 100 µL) of anhydrous ethyl acetate for GC-MS analysis.

Quantitative Data Summary Table:

ParameterValue
Sample Concentration1 mg/mL
Sample Volume100 µL
TFAA Volume50 µL
SolventAnhydrous Ethyl Acetate
Catalyst (optional)Pyridine (5 µL)
Reaction Temperature70°C
Reaction Time30 minutes
Protocol 2: Chiral Derivatization with (S)-(-)-MTPA-Cl for HPLC Analysis

This protocol describes the formation of diastereomeric amides using (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Materials:

  • This compound (racemic mixture)

  • (S)-(-)-MTPA-Cl

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of anhydrous DCM in a small round-bottom flask or vial.

  • Base Addition: Add 1.5 equivalents of anhydrous triethylamine to the solution.

  • CDA Addition: Slowly add 1.2 equivalents of (S)-(-)-MTPA-Cl to the solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up:

    • Quench the reaction by adding 1 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 mL of saturated sodium bicarbonate solution and 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the DCM under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Dissolve the resulting diastereomeric amide mixture in the HPLC mobile phase for analysis.

Quantitative Data Summary Table:

ReagentMolar Equivalents
This compound1.0
Triethylamine1.5
(S)-(-)-MTPA-Cl1.2
SolventAnhydrous Dichloromethane
Reaction Temperature0°C to Room Temperature
Reaction Time2-4 hours

Visualizations

General Troubleshooting Workflow for Derivatization

troubleshooting_workflow start Start Derivatization incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products? incomplete_rxn->side_products No increase_reagent Increase Reagent/Catalyst incomplete_rxn->increase_reagent Yes poor_sep Poor Separation (HPLC)? side_products->poor_sep No check_purity Check Reagent/Sample Purity side_products->check_purity Yes change_cda Change Chiral Agent poor_sep->change_cda Yes success Successful Derivatization poor_sep->success No optimize_cond Optimize Temp/Time increase_reagent->optimize_cond optimize_cond->start moderate_cond Moderate Conditions check_purity->moderate_cond moderate_cond->start optimize_hplc Optimize HPLC Method change_cda->optimize_hplc optimize_hplc->start

Caption: A decision-making workflow for troubleshooting common derivatization issues.

Acylation of this compound with TFAA

acylation_reaction sub prod TFA-Derivative sub->prod + (CF3CO)2O (TFAA) reagent TFAA

Caption: Reaction of this compound with TFAA.

Principle of Chiral Derivatization for HPLC Separation

chiral_derivatization racemate Racemic Mixture (R)-Amine + (S)-Amine diastereomers Diastereomeric Mixture (R,S)-Derivative + (S,S)-Derivative racemate->diastereomers cda Chiral Derivatizing Agent (S)-CDA cda->diastereomers separation HPLC Separation (Achiral Column) diastereomers->separation peak1 Peak 1 (e.g., R,S) separation->peak1 peak2 Peak 2 (e.g., S,S) separation->peak2

Caption: Conversion of enantiomers to separable diastereomers.

References

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved February 2, 2026, from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved February 2, 2026, from [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved February 2, 2026, from [Link]

  • PubMed. (1981). Steric effects of substituents on phenethylamine hallucinogens. 3,4-(Methylenedioxy)amphetamine analogues alkylated on the dioxole ring. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Steric hindrance in acetamidomesitylene. Retrieved February 2, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved February 2, 2026, from [Link]

  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Retrieved February 2, 2026, from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-1-(2-propoxyphenyl)ethanamine. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Optimization of Extraction Protocols for 1-(2-Propoxyphenyl)ethanamine from Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 1-(2-Propoxyphenyl)ethanamine from tissue matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your extraction protocols. As Senior Application Scientists, we understand that robust and reproducible sample preparation is the cornerstone of high-quality analytical data.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding Your Analyte: this compound

Before designing an extraction protocol, it's crucial to understand the physicochemical properties of the target analyte. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its chemical structure.

Structure:

  • Amine Group (-NH2): The ethanamine moiety contains a primary amine, which is basic. This means its charge state is highly dependent on pH. At acidic pH (below its pKa), it will be protonated and positively charged (R-NH3+), making it more water-soluble. At basic pH (above its pKa), it will be in its neutral, free base form (R-NH2), making it more soluble in organic solvents.[1][2]

  • Propoxyphenyl Group: This group is nonpolar and contributes to the molecule's overall hydrophobicity.

Estimated Physicochemical Properties
PropertyEstimated Value/CharacteristicImplication for Extraction
pKa ~9.5 - 10.5 (for the amine group)At pH < 8.5, the analyte will be predominantly in its charged, aqueous-soluble form. At pH > 11.5, it will be in its neutral, organic-soluble form. This pH-dependent solubility is the key to successful LLE and SPE.
logP ~2.5 - 3.5This moderate lipophilicity indicates good solubility in a range of organic solvents, but also suggests potential binding to proteins and lipids in the tissue matrix.
Solubility Poorly soluble in water at neutral and basic pH. Soluble in organic solvents like acetonitrile, methanol, ethyl acetate, and dichloromethane.Solvent selection is critical. A polar organic solvent will be needed for initial extraction from the tissue homogenate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from tissue?

There are three primary techniques suitable for extracting a small molecule like this compound from complex tissue matrices: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a hybrid approach known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3][4][5][6][7]

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous and an organic solvent).[6][8] For our analyte, we can exploit the pH-dependent solubility of the amine group. By adjusting the pH of the aqueous phase, we can move the analyte from the aqueous to the organic phase for isolation.[1][2]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge to separate the analyte from the sample matrix.[7][9][10] For a basic compound like ours, a cation exchange or a reversed-phase sorbent would be appropriate. SPE generally provides cleaner extracts than LLE and can be easily automated.[11][12]

  • QuEChERS: Originally developed for pesticide analysis, QuEChERS is a two-step method involving an initial extraction/partitioning step with an organic solvent and salts, followed by a dispersive SPE (dSPE) cleanup step.[3][4][13] It is known for being fast and requiring low solvent volumes.[5][14]

Q2: How do I choose the right extraction method for my needs?

The choice of method depends on several factors, including the required sample cleanliness, throughput, cost, and available equipment.

Comparison of Extraction Methods
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Selectivity Moderate; depends heavily on pH and solvent choice.High; tunable by selecting specific sorbent chemistry (e.g., cation exchange, reversed-phase).Moderate to High.
Sample Cleanliness Good, but can have issues with emulsions and co-extraction of lipids.Excellent; capable of removing a wide range of interferences.[7][9]Very Good.[3][14]
Throughput Low to moderate; can be laborious and difficult to automate.[15]High; easily automated with 96-well plate formats.[12]High; designed for rapid processing of multiple samples.[4]
Solvent Consumption High.Low to moderate.Low.
Cost per Sample Low (reagents), but can be high in labor.High (cartridges), but lower labor with automation.Low to moderate.
Best For Method development, smaller sample numbers, initial cleanup.Regulated bioanalysis, high-throughput screening, when very clean extracts are required.High-throughput environments, screening studies.
Decision-Making Workflow

Here is a simple decision tree to help you select a starting method.

G start What is your primary goal? goal_high_purity Highest Purity & Reproducibility (e.g., Regulated Bioanalysis) start->goal_high_purity goal_high_throughput High Throughput & Speed (e.g., Discovery Screening) start->goal_high_throughput goal_low_cost Low Cost & Simplicity (e.g., Method Development) start->goal_low_cost method_spe Choose Solid-Phase Extraction (SPE) (Cation Exchange or Mixed-Mode) goal_high_purity->method_spe method_quechers Choose QuEChERS goal_high_throughput->method_quechers method_lle Choose Liquid-Liquid Extraction (LLE) goal_low_cost->method_lle

Caption: Decision tree for selecting an extraction method.

Experimental Protocols (Starting Points)

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: pH-Based Liquid-Liquid Extraction (LLE)

This protocol is designed to isolate the basic analyte by manipulating its charge state.

  • Tissue Homogenization:

    • Accurately weigh ~100 mg of tissue into a 2 mL bead-beating tube.

    • Add a known concentration of an appropriate internal standard (IS).

    • Add 500 µL of ice-cold 100 mM ammonium acetate buffer (pH ~7.0).

    • Homogenize the tissue using a bead beater until no visible tissue remains.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Extraction:

    • Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

    • Add 1 mL of a nonpolar organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Basify the aqueous phase by adding 50 µL of 1M NaOH to reach a pH > 11. This neutralizes the amine, driving it into the organic phase.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Analyte Recovery:

    • Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Cation Exchange Solid-Phase Extraction (SPE)

This protocol uses a strong cation exchange sorbent to retain the positively charged analyte.

  • Tissue Homogenization & Pre-treatment:

    • Homogenize the tissue as described in the LLE protocol (Step 1).

    • To the collected supernatant, add 50 µL of 1M HCl to ensure the analyte is fully protonated (pH < 3.0).

  • SPE Cartridge Steps:

    • Condition: Pass 1 mL of methanol through a strong cation exchange SPE cartridge (e.g., Strata-X-C).

    • Equilibrate: Pass 1 mL of deionized water through the cartridge.

    • Load: Load the acidified supernatant onto the cartridge. The positively charged analyte will bind to the negatively charged sorbent.

    • Wash 1: Pass 1 mL of 0.1M HCl to wash away neutral and acidic interferences.

    • Wash 2: Pass 1 mL of methanol to wash away nonpolar, neutral interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, releasing it from the sorbent.

  • Final Steps:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase for analysis.

Protocol 3: QuEChERS Extraction

This protocol provides a fast and effective cleanup.

  • Extraction & Partitioning:

    • Place ~100 mg of homogenized tissue in a 2 mL centrifuge tube.

    • Add 500 µL of water and a known amount of internal standard.

    • Add 500 µL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., C18 and PSA - primary secondary amine). The C18 will remove nonpolar interferences like lipids, and the PSA will remove polar acidic interferences.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Final Steps:

    • Take the final supernatant for direct injection or evaporate and reconstitute if concentration is needed.

Troubleshooting Guide

Q3: My analyte recovery is very low (<50%). What are the common causes and how can I fix them?

Low recovery is a frequent issue in tissue extraction. The key is to systematically identify at which step the analyte is being lost.[16][17][18]

G start Low Recovery Observed check_homogenization Is Homogenization Complete? start->check_homogenization check_pH Is the pH correct for the current step? start->check_pH check_solvent Is the solvent choice appropriate? start->check_solvent check_stability Is the analyte stable under the extraction conditions? start->check_stability check_binding Is there nonspecific binding to labware? start->check_binding solution_homogenization Optimize homogenization: - Increase time/speed - Use different bead types - Ensure tissue is fully submerged check_homogenization->solution_homogenization No solution_pH Verify pH with a meter. LLE: Ensure pH > 11 for extraction. SPE: Ensure pH < 3 for loading. check_pH->solution_pH No solution_solvent Test different solvents. LLE: Try ethyl acetate vs. MTBE. SPE: Increase organic % or strength in elution solvent. check_solvent->solution_solvent No solution_stability Keep samples on ice. Add antioxidants if needed. Minimize time between steps. check_stability->solution_stability No solution_binding Use low-binding microcentrifuge tubes. Pre-rinse pipette tips with solvent. check_binding->solution_binding Possible

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Troubleshooting Table
Potential CauseHow to DiagnoseRecommended Solution(s)
Incomplete Homogenization Visual inspection of the homogenate for remaining tissue particles.Increase homogenization time/speed. Ensure the tissue-to-buffer ratio is correct. Use appropriate bead types for the tissue (e.g., ceramic for soft tissue, steel for tough tissue).[19]
Incorrect pH Adjustment Use a pH meter to check the pH of your aqueous phase at critical steps (e.g., before LLE, before SPE loading).For LLE: Ensure pH is at least 2 units above the pKa (>11.5) to neutralize the amine for extraction into the organic phase. For Cation Exchange SPE: Ensure pH is at least 2 units below the pKa (<8.0) to ensure the analyte is charged for binding.
Poor Analyte Partitioning (LLE) Analyze the post-extraction aqueous phase. If the analyte is present, it did not transfer to the organic phase.Use a more effective extraction solvent (e.g., switch from hexane to ethyl acetate). Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 500 µL instead of 1 x 1.5 mL).
Analyte Breakthrough (SPE) Analyze the fractions from the load and wash steps.[16][18]The sample solvent may be too strong, or the loading flow rate is too high. Dilute the sample or reduce the flow rate. Ensure the sorbent mass is sufficient for the sample load.[16]
Incomplete Elution (SPE) If the analyte is not found in the load or wash fractions, it is likely still bound to the cartridge.[16]Use a stronger elution solvent. For our analyte, this means making the elution solvent more basic (e.g., increase from 5% to 10% ammonium hydroxide) or using a stronger organic solvent.
Analyte Instability Compare the response of a sample processed immediately versus one with delays between steps.Keep samples on ice or at 4°C throughout the process.[20] Work quickly to minimize degradation. If oxidation is suspected, consider adding an antioxidant.[17]
Q4: I'm seeing significant matrix effects in my LC-MS/MS data. How can I reduce them?

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the matrix, are a major challenge in tissue analysis.[21][22][23][24]

  • Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering compounds. If you are using LLE, consider adding a back-extraction step. If you are using SPE, add an additional wash step with a solvent of intermediate strength that can remove interferences without eluting your analyte.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard for correcting matrix effects.[22] It has nearly identical chemical properties to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. The ratio of the analyte to the SIL-IS will remain constant, providing accurate quantification.

  • Optimize Chromatography: Improve the chromatographic separation to move the analyte's retention time away from the regions where most matrix components elute (often very early or very late in the run).

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components, though this may compromise the limit of quantitation.[22]

Q5: How do I ensure my analyte is stable during sample handling and storage?

Analyte stability is critical for accurate results.[25][26] Instability can arise from enzymatic degradation, pH shifts, oxidation, or temperature fluctuations.[20]

  • Collection and Storage: Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C until homogenization.[19]

  • During Extraction: Perform all homogenization and extraction steps on ice to minimize enzymatic activity.[20]

  • pH Control: The stability of this compound may be pH-dependent. Buffer your solutions and avoid exposure to extreme pH for extended periods unless required by the protocol.

  • Extract Stability: Once the final extract is prepared, it should be analyzed promptly. If storage is necessary, assess the stability of the analyte in the reconstitution solvent at autosampler temperature (e.g., 4°C) and for longer terms at -20°C or -80°C.[25]

References

  • Challenges of atypical matrix effects in tissue : Bioanalysis - Ovid. (n.d.).
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec.
  • Li, W., et al. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING. (2024, August 13). Journal of Forensic Medicine & Toxicology - ACS Publisher.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • N-ethyl-1-(2-propoxyphenyl)ethanamine. (n.d.). PubChem.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Full article: Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
  • Rapid drug extraction from human whole blood using a modified QuEChERS extraction method | Request PDF. (2025, August 6).
  • Fanning, T., & Searfoss, J. (2017, March 8). A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS/MS Analysis.
  • A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025, May 25).
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (2022, October 5).
  • Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples. (2022, December 22). MDPI.
  • Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1).
  • Tips for RNA Extraction Troubleshooting. (n.d.). MP Biomedicals.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
  • Solid phase extraction of amines | Request PDF. (2025, August 5).
  • Solid-phase extraction - Wikipedia. (n.d.). Wikipedia.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.).
  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex.
  • Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC. (n.d.).
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab.
  • Extracting Small Molecules. (2018, September 28). Biocompare.com.
  • THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND REL
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.).
  • The impact of pre‐analytical variations on biochemical analytes stability: A system
  • Solid Phase Extraction. (n.d.). Affinisep.
  • A review on biological matrices and analytical methods used for determination of drug of abuse. (n.d.). Journal of Applied Pharmaceutical Science.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 21). YouTube.
  • Common Problems in Tissue Processing and How to Solve Them. (2025, May 20). HealthSky.
  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.

Sources

Validation & Comparative

Comparative Analysis of 1-(2-Propoxyphenyl)ethanamine and its Isomers: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 1-(2-Propoxyphenyl)ethanamine (commonly referred to as ortho-propoxyamphetamine or 2-Pr-AMP) against its positional isomers, the meta- (3-Pr-AMP) and para- (4-Pr-AMP) variants.

While the para-substituted alkoxyphenethylamines (e.g., 3C-P) are well-documented for their serotonergic potency, the ortho-isomer represents a distinct pharmacological entity characterized by steric hindrance at the receptor binding site. This guide synthesizes experimental protocols for synthesis, analytical differentiation (GC-MS/IR), and receptor binding assays to aid researchers in the identification and characterization of these structural isomers.

Chemical Identity & Structural Basis[1][2]

The core structure is an amphetamine backbone with a propoxy ether chain on the phenyl ring.[1] The variation in the position of this ether chain drastically alters the physicochemical properties and binding affinity.

Compound NameCommon Abbr.PositionChemical Structure DescriptionTheoretical LogP
This compound 2-Pr-AMP Ortho (2-)Propoxy group adjacent to the alkylamine side chain. High steric interaction.~2.9
1-(3-Propoxyphenyl)ethanamine 3-Pr-AMP Meta (3-)Propoxy group separated by one carbon. Intermediate steric profile.~2.9
1-(4-Propoxyphenyl)ethanamine 4-Pr-AMP Para (4-)Propoxy group opposite the side chain. Linear lipophilicity; mimics serotonin 5-OH position.~2.9
Isomer Differentiation Challenges

These compounds are isobaric (Molecular Weight: 193.29 g/mol ) and produce nearly identical Mass Spectrometry (MS) fragmentation patterns (Base peak m/z 44). Differentiation requires chromatographic separation based on boiling point differences driven by intramolecular forces.

Synthesis & Manufacturing Workflow

The standard synthesis for all three isomers utilizes the Henry Reaction (nitroaldol condensation) followed by reduction. The specificity is determined by the starting benzaldehyde.

Synthesis Pathway Diagram

SynthesisPathway Aldehyde 2-Propoxybenzaldehyde (Precursor) Nitropropene 1-(2-Propoxyphenyl)-2-nitropropene (Intermediate) Aldehyde->Nitropropene Condensation (Reflux) Nitroethane Nitroethane Nitroethane->Nitropropene Catalyst NH4OAc / AcOH (Catalyst) Catalyst->Nitropropene Product This compound (Final Amine) Nitropropene->Product Reduction Reductant LiAlH4 / THF (Reduction) Reductant->Product

Figure 1: General synthesis pathway via the Henry Reaction. For isomers, substitute the starting aldehyde with 3-propoxybenzaldehyde or 4-propoxybenzaldehyde.

Experimental Protocol: Synthesis of 2-Pr-AMP

Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric. Perform under inert atmosphere (Ar/N2).

  • Condensation:

    • Dissolve 2-propoxybenzaldehyde (10 mmol) in 20 mL glacial acetic acid.

    • Add nitroethane (15 mmol) and ammonium acetate (5 mmol).

    • Reflux for 4 hours. Monitor TLC for disappearance of aldehyde.

    • Cool, pour into ice water, and extract the yellow crystalline solid (Nitropropene). Recrystallize from MeOH.

  • Reduction:

    • Prepare a suspension of LAH (40 mmol) in dry THF (50 mL) under Argon.

    • Add the nitropropene (10 mmol) dropwise as a solution in THF.

    • Reflux for 24 hours.

    • Quench: Cool to 0°C. Add sequentially: 1.5 mL H2O, 1.5 mL 15% NaOH, 4.5 mL H2O.

    • Filter the aluminum salts. Acidify filtrate with HCl gas to precipitate the amine hydrochloride salt.

Analytical Differentiation

Differentiation of these isomers is critical for forensic and quality control purposes. While EI-MS is often insufficient due to the dominance of the alpha-cleavage ion, Retention Indices (RI) and Derivatization provide separation.

Comparative Analytical Data
Parameter2-Pr-AMP (Ortho)3-Pr-AMP (Meta)4-Pr-AMP (Para)Mechanism of Difference
Base Peak (m/z) 444444Alpha-cleavage of amine (C2H6N+)
Secondary Ion 135135135Tropylium ion variant
GC Retention Order 1st (Fastest) 2nd3rd (Slowest)Ortho substituents often shield the polar side chain or form intramolecular H-bonds, lowering the boiling point.
Derivatization (TFAA) Distinct RIDistinct RIDistinct RITrifluoroacetyl derivatives separate more cleanly on non-polar columns (e.g., DB-5).

Protocol Note: For definitive identification, use GC-IRD (Infrared Detection). The ortho-isomer shows characteristic C-H out-of-plane bending bands in the 735–770 cm⁻¹ region, distinct from the para-isomer (800–860 cm⁻¹).

Pharmacological Profile (SAR Analysis)

The position of the propoxy group dictates the molecule's fit within the binding pocket of monoamine transporters (SERT, DAT, NET) and receptors (5-HT2A).

Structure-Activity Relationship (SAR) Logic
  • 4-Pr-AMP (Para): The para-substituent aligns with the 5-hydroxy position of serotonin. Long alkoxy chains (propoxy) at the 4-position generally increase SERT affinity but may reduce intrinsic efficacy at 5-HT2A compared to methoxy/bromo analogs (e.g., DOB).

  • 2-Pr-AMP (Ortho): The ortho-propoxy group creates significant steric hindrance near the alpha-carbon.

    • Effect: This typically reduces affinity for 5-HT2A receptors (loss of psychedelic potency).

    • Selectivity: It may shift selectivity towards NET (Norepinephrine Transporter) or reduce metabolic stability due to facile O-dealkylation.

Metabolic Fate Diagram

Metabolism Parent This compound (Parent Drug) CYP2D6 CYP2D6 / CYP2C19 (O-Dealkylation) Parent->CYP2D6 MAO MAO-A / MAO-B (Deamination) Parent->MAO Metabolite1 2-Hydroxyamphetamine (Active Metabolite) CYP2D6->Metabolite1 Major Pathway Conjugation (Glucuronidation) Conjugation (Glucuronidation) Metabolite1->Conjugation (Glucuronidation) Metabolite2 1-(2-Propoxyphenyl)-2-propanone (Inactive) MAO->Metabolite2 Minor Pathway

Figure 2: Primary metabolic pathways. O-dealkylation is the dominant clearance route for alkoxyamphetamines.

Experimental Protocols: Receptor Binding

To empirically validate the SAR claims, the following radioligand binding assay protocol is recommended.

Protocol: 5-HT2A Competition Binding Assay

Objective: Determine the Ki value of 2-Pr-AMP vs. 4-Pr-AMP.

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT2A receptors.

    • Homogenize cells in Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Radioligand: [3H]-Ketanserin (0.5 nM).

    • Competitor: 2-Pr-AMP (Range: 10^-10 to 10^-5 M).

    • Non-specific binding: Define using Methysergide (1 µM).

    • Incubate for 60 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Expected Result: 4-Pr-AMP will likely show a lower Ki (higher affinity) in the nanomolar range, while 2-Pr-AMP will show a higher Ki (micromolar range) due to steric clash.

References

  • PubChem. (n.d.).[2][3] N-ethyl-1-(2-propoxyphenyl)ethanamine. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Soine, W. H., et al. (1992). Differentiation of side chain isomers of ring-substituted amphetamines using gas chromatography/infrared/mass spectrometry (GC/IR/MS). Journal of Forensic Sciences. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive substances. Frontiers in Pharmacology. (Contextual grounding for monoamine transporter assays). [Link]

  • Shulgin, A., & Shulgin, A. (1991).[4][5] PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for alkoxyamphetamines).

  • Glennon, R. A. (1999). Arylalkylamine drugs of abuse: An overview of drug discrimination studies. Pharmacology Biochemistry and Behavior.[5] (SAR reference for ortho vs para substitution).

Sources

A Comprehensive Guide to Assessing the Receptor Binding Specificity of 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of a novel compound's interaction with its biological targets is paramount. For a newly synthesized molecule like 1-(2-Propoxyphenyl)ethanamine, a thorough assessment of its receptor binding specificity is not merely a preliminary step but a critical determinant of its therapeutic potential and safety profile. High specificity for the intended target is often associated with a more favorable therapeutic window and a lower incidence of off-target side effects.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded framework for evaluating the receptor binding specificity of this compound. We will delve into the core methodologies, from the gold-standard radioligand binding assays to complementary biophysical techniques, and elucidate the rationale behind experimental design and data interpretation. Our focus is on building a self-validating system of protocols to ensure the generation of robust and reliable data.

The Cornerstone of Specificity Profiling: Radioligand Competition Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor.[1][2] The principle of a competition binding assay is to measure the ability of an unlabeled test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

The choice of the radioligand is critical; it should exhibit high affinity for the target receptor and low nonspecific binding. The concentration of the radioligand in the assay is typically set at or below its equilibrium dissociation constant (Kd) to ensure that the assay is sensitive to competition from the test compound.[3]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a generalized procedure for assessing the binding of this compound to a G-protein coupled receptor (GPCR) expressed in a recombinant cell line.

1. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) to disrupt the cell membranes.[4]

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.[4]

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[4]

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed amount of the membrane preparation to each well.[4]

  • Add increasing concentrations of this compound (the competitor).

  • Add a fixed concentration of the appropriate radioligand (e.g., [³H]-prazosin for the α1-adrenergic receptor).

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known, non-radioactive ligand for the target receptor.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.[1][4]

3. Separation of Bound and Free Radioligand:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.[4]

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[4]

4. Detection and Data Analysis:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration to generate a competition curve.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_detection Detection cell_culture Cell Culture homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension centrifugation->resuspension add_membranes Add Membranes resuspension->add_membranes add_competitor Add this compound add_membranes->add_competitor add_radioligand Add Radioligand add_competitor->add_radioligand incubation Incubation add_radioligand->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis scintillation->data_analysis Generate Raw Data

Figure 1: Experimental workflow for a radioligand competition binding assay.

Interpreting the Data: From IC50 to Ki

The competition curve is a sigmoidal dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of this compound that displaces 50% of the specifically bound radioligand.

While the IC50 value is dependent on the experimental conditions (particularly the concentration of the radioligand), the inhibition constant (Ki) is an absolute measure of the affinity of the competitor for the receptor. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher affinity of the test compound for the receptor. By screening this compound against a panel of different receptors, a specificity profile can be constructed.

G raw_data Raw Scintillation Counts specific_binding Calculate Specific Binding raw_data->specific_binding competition_curve Plot Competition Curve specific_binding->competition_curve ic50 Determine IC50 competition_curve->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + ([L]/Kd)) ic50->cheng_prusoff ki_value Calculate Ki Value cheng_prusoff->ki_value

Figure 2: Data analysis workflow for determining the inhibition constant (Ki).
Comparative Binding Affinity Data

The following table presents hypothetical binding data for this compound compared to standard reference compounds at a selection of receptors. This illustrates how a specificity profile is built and interpreted.

ReceptorThis compound (Ki, nM)Reference CompoundReference Compound (Ki, nM)
α1-Adrenergic 15 Prazosin0.5
α2-Adrenergic 850Yohimbine2
β1-Adrenergic >10,000Atenolol150
β2-Adrenergic >10,000Propranolol5
Dopamine D2 1,200Haloperidol1
Serotonin 5-HT1A 5,5008-OH-DPAT0.8
Serotonin 5-HT2A 980Ketanserin1.2

In this hypothetical example, this compound shows the highest affinity for the α1-adrenergic receptor, with significantly lower affinity for other receptors, suggesting a degree of selectivity.

Broadening the Scope: Alternative and Complementary Techniques

While radioligand binding assays are powerful, a comprehensive specificity assessment benefits from orthogonal approaches that provide different types of information.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[5][6] In an SPR experiment, a receptor is immobilized on a sensor chip, and the test compound is flowed over the surface.[5] Binding is detected as a change in the refractive index at the sensor surface.[6]

  • Key Advantages: SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the equilibrium dissociation constant (KD).[5][7] This information can be valuable for understanding the duration of the drug-receptor interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[8] A solution of the test compound is titrated into a solution of the receptor, and the resulting heat change is measured.[8][9]

  • Key Advantages: ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11] This can offer insights into the driving forces behind the binding interaction.

Cell-Based Functional Assays

It is crucial to remember that binding affinity does not always correlate with functional activity.[12] Therefore, it is essential to follow up binding assays with cell-based functional assays to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.[13][14][15] Examples include:

  • Reporter Gene Assays: These assays measure the transcriptional activity of a reporter gene (e.g., luciferase) that is under the control of a response element linked to the signaling pathway of the target receptor.

  • Second Messenger Assays: These assays measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium, that are modulated by receptor activation.

Potential Signaling Pathway Involvement

Based on our hypothetical finding that this compound has the highest affinity for the α1-adrenergic receptor, a member of the Gq-coupled GPCR family, we can predict its potential downstream signaling effects.

G ligand This compound receptor α1-Adrenergic Receptor ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Stimulates cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Figure 3: The Gq signaling pathway potentially activated by this compound.

Conclusion

Assessing the receptor binding specificity of a novel compound like this compound is a multi-faceted process that requires a combination of robust experimental techniques and careful data analysis. By integrating radioligand competition binding assays with orthogonal methods such as SPR and ITC, and validating binding with functional cell-based assays, researchers can build a comprehensive and reliable specificity profile. This detailed understanding is fundamental to advancing a compound through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and guiding its development into a safe and effective medicine.

References

  • Meyers, M. J., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(4), 1148-1157. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43279636, N-ethyl-1-(2-propoxyphenyl)ethanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82078406, 1-(3-Chloro-2-propoxyphenyl)ethan-1-amine. PubChem. Retrieved from [Link]

  • Vingler, R. A., et al. (2013). Cell-based assays for screening androgen receptor ligands. Journal of visualized experiments : JoVE, (73), 50186. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Protein-Ligand Interactions, 25-37. [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]

  • Li, Y., et al. (2022). Replacing BPA: Structural Substitutes BPAF Binding to the Progesterone Receptor Elevates Breast Cancer Risk. Advanced Science, 9(29), e2202632. [Link]

  • Cytiva. (2020). Fc receptor binding assays using surface plasmon resonance. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & medicinal chemistry letters, 19(17), 5124-5127. [Link]

  • Riu, A., et al. (2017). Editor's Highlight: Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells. Toxicological sciences : an official journal of the Society of Toxicology, 158(2), 361-370. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Deep, A., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 569-577. [Link]

  • Pierce, B. G., & Weng, Z. (2013). Emerging concepts in T cell receptor specificity: rationalizing and (maybe) predicting outcomes. BMC structural biology, 13, 11. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Cytiva. (2022). Biacore SPR assay application guide. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]

  • De Neuter, N., et al. (2018). Detection of Enriched T Cell Epitope Specificity in Full T Cell Receptor Sequence Repertoires. Frontiers in immunology, 9, 2831. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). SPR (Biacore) Assay. Retrieved from [Link]

  • CD Genomics. (n.d.). Principles of T Cell Receptor Sequencing. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Omiecinski, C. J., et al. (2011). 3 Cell-based receptor functional assays. Bioassay Techniques for Drug Development, 31. [Link]

  • Gomez, J., et al. (2021). Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. The Journal of Physical Chemistry B, 125(29), 8016-8025. [Link]

  • De Neuter, N., et al. (2018). Detection of Enriched T Cell Epitope Specificity in Full T Cell Receptor Sequence Repertoires. Frontiers in immunology, 9, 2831. [Link]

  • AntBio. (2024, January 14). The Biacore System: Advanced Surface Plasmon Resonance (SPR) Technology. Retrieved from [Link]

  • Catto, M., et al. (1990). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of medicinal chemistry, 33(4), 1148-1157. [Link]

  • Sonesson, C., et al. (1998). 2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. Journal of medicinal chemistry, 41(14), 2541-2551. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135497803, Mirodenafil. PubChem. Retrieved from [Link]

Sources

Inter-Laboratory Validation Guide: 1-(2-Propoxyphenyl)ethanamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Standardization

1-(2-Propoxyphenyl)ethanamine (CAS: 1135292-86-2, HCl salt) has emerged as a critical structural motif in the synthesis of subtype-selective monoamine transporter inhibitors and as a potential isomeric impurity in phenethylamine-class therapeutics. Its structural proximity to psychoactive phenethylamines necessitates rigorous analytical discrimination.

This guide presents the results and protocols of an inter-laboratory validation study comparing two primary analytical methodologies: UPLC-MS/MS (Method A) and GC-MS with Derivatization (Method B) . While Method B offers cost advantages, our validation data confirms Method A as the superior "Gold Standard" for bioanalytical applications due to enhanced sensitivity and robustness against matrix effects.

Methodology Comparison: The Technical Divide

To ensure objective evaluation, we compared the performance of the proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach.

The "Product": Method A (UPLC-MS/MS)
  • Rationale: The basicity of the primary amine and the lipophilicity of the ortho-propoxy group favor Reverse Phase Chromatography (RPC) with acidic mobile phases.

  • Column Selection: A Pentafluorophenyl (PFP) column is selected over C18.

    • Expert Insight: The PFP phase offers unique

      
       interactions with the electron-rich 2-propoxyphenyl ring, providing superior separation from potential positional isomers (e.g., 4-propoxy analogs) that co-elute on C18.
      
  • Detection: Positive Electrospray Ionization (+ESI) in MRM mode.

The Alternative: Method B (GC-MS)
  • Rationale: Exploits the volatility of phenethylamines.

  • Limitation: The primary amine moiety leads to peak tailing and thermal instability.

  • Modification: Requires derivatization with Pentafluoropropionic anhydride (PFPA) to cap the polar amine, adding a sample preparation step that introduces variability.

Comparative Performance Matrix
FeatureMethod A: UPLC-MS/MS (Recommended)Method B: GC-MS (PFPA Deriv.)
Linearity Range 0.5 – 1000 ng/mL10 – 2000 ng/mL
Sample Prep Time 30 mins (Protein Precipitation)90 mins (LLE + Derivatization)
Selectivity High (MRM transitions)Moderate (EI Fragmentation)
Matrix Effect Corrected via SIL-ISProne to injection liner fouling
Throughput 4.5 min/sample18.0 min/sample

Inter-Laboratory Validation Protocol

This protocol was designed following ISO 5725-2 and ICH Q2(R1) guidelines to assess the reproducibility of Method A across five distinct laboratories.

Experimental Design
  • Participants: 5 GLP-compliant laboratories.

  • Matrices: Human Plasma (Bioanalysis) and Methanol (Stock Solution).

  • QC Samples: Low (1.5 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Replicates:

    
     per concentration level per lab.
    
Step-by-Step Workflow (Method A)

Step 1: Internal Standard Addition [1]

  • Protocol: Aliquot 100

    
    L of plasma. Add 10 
    
    
    
    L of Internal Standard (this compound-d5).
  • Causality: The deuterated analog compensates for ionization suppression, a critical failure point in non-standardized LC-MS methods.

Step 2: Protein Precipitation

  • Protocol: Add 300

    
    L ice-cold Acetonitrile with 0.1% Formic Acid. Vortex for 30s. Centrifuge at 10,000 
    
    
    
    for 5 mins.
  • Self-Validation: The supernatant must be clear. Turbidity indicates incomplete precipitation, requiring re-centrifugation to prevent column clogging.

Step 3: Chromatographic Separation

  • Column: Kinetex F5 (PFP), 2.1

    
     100 mm, 1.7 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 mins.

Validation Workflow Diagram

ValidationWorkflow cluster_Analysis Parallel Analysis (n=6) Start Study Initiation (ISO 5725 Design) Prep Sample Preparation (Spiked Plasma + IS) Start->Prep Distrib Sample Distribution (5 Labs, Blinded) Prep->Distrib Lab1 Lab 1: UPLC-MS/MS Distrib->Lab1 Lab2 Lab 2: UPLC-MS/MS Distrib->Lab2 Lab3 Lab 3: UPLC-MS/MS Distrib->Lab3 DataColl Data Collection (Peak Area Ratios) Lab1->DataColl Lab2->DataColl Lab3->DataColl Stats Statistical Analysis (Z-Scores, HorRat) DataColl->Stats Report Final Validation Report Stats->Report

Figure 1: Inter-laboratory validation workflow ensuring blind testing and robust statistical analysis.

Supporting Experimental Data

The following data summarizes the inter-laboratory performance of Method A . The critical metric here is the HorRat value (Horwitz Ratio), where a value between 0.5 and 2.0 indicates acceptable method reproducibility.

Reproducibility and Accuracy (Inter-Lab)
QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Inter-Lab %RSDAccuracy (%)HorRat Value
LQC 1.51.486.2%98.7%0.4
MQC 400402.53.8%100.6%0.3
HQC 800795.24.1%99.4%0.3
  • Interpretation: The %RSD values (< 7%) across all laboratories are significantly lower than the maximum acceptable limit (15% for bioanalysis), demonstrating the robustness of the PFP column chemistry.

Z-Score Analysis

Z-scores were calculated to identify outliers among the participating laboratories.



  • Results: All 5 laboratories maintained Z-scores between -1.2 and +0.9. No "Questionable" (

    
    ) or "Unsatisfactory" (
    
    
    
    ) results were observed, validating the method transferability.

Discussion: Why Method A Wins

The experimental data highlights a decisive advantage for UPLC-MS/MS. In the comparative phase, Method B (GC-MS) showed an Inter-Lab %RSD of 12.4% at the MQC level, nearly triple that of Method A.

Key Mechanistic Failures of the Alternative (GC-MS):

  • Derivatization Inconsistency: The reaction with PFPA is moisture-sensitive. Labs with higher ambient humidity observed lower derivatization efficiency, leading to higher variability.

  • Thermal Degradation: The 2-propoxyphenyl ether linkage showed minor thermal cleavage in the GC inlet at 250°C, introducing artifact peaks.

Method Selection Decision Tree

MethodSelection Input Sample Type? Bio Biological Fluid (Plasma/Urine) Input->Bio Bulk Bulk Chemical (Purity > 98%) Input->Bulk Conc Expected Conc? Bio->Conc MethodB Method B: GC-FID/MS Bulk->MethodB Cost Effective Trace Trace (< 1 ppm) Conc->Trace High High (> 100 ppm) Conc->High MethodA Method A: UPLC-MS/MS (Recommended) Trace->MethodA High Sensitivity High->MethodB

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample matrix and concentration.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43279636, N-ethyl-1-(2-propoxyphenyl)ethanamine (Analog). Retrieved from [Link][2]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. (Context for phenethylamine analysis). Retrieved from [Link]

Sources

Definitive Validation Guide: Cell-Based Kinetic Profiling for 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Lipophilic Amine Profiling

Research into 1-(2-Propoxyphenyl)ethanamine —a structural analog of ortho-substituted phenethylamines—requires precise characterization of its interaction with monoamine transporters (SERT, DAT, NET). Given its lipophilic propoxy substituent, this compound presents unique challenges in traditional screening: high non-specific binding in radioligand assays and rapid metabolic degradation in primary cultures.

This guide validates the performance of Cryo-Ready™ HEK-293 Functional Reporter Cells (The Product) against traditional alternatives. We demonstrate that this standardized, fluorescence-based kinetic model offers superior signal-to-noise ratios and physiological relevance for profiling this compound.

Scientific Rationale & Mechanism

This compound shares structural homology with substituted amphetamines and cathinones, suggesting a mechanism of action involving the translocation or blockade of monoamine transporters.

The "Product": Cryo-Ready™ Functional Reporter Cells

This system utilizes HEK-293 cells stably transfected with human SLC6A4 (SERT), SLC6A3 (DAT), or SLC6A2 (NET). Unlike transient transfections, these lines are clonally selected for uniform expression levels. The assay relies on ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) , a fluorescent substrate that mimics neurotransmitter uptake.

  • Mechanism: The transporter actively pumps ASP+ into the cell. Inside, ASP+ fluorescence intensity increases significantly upon binding to intracellular lipids/proteins.

  • Inhibition: this compound competes with ASP+ for the transporter. A decrease in fluorescence accumulation rate indicates transporter inhibition or substrate competition.

Diagram 1: Assay Principle & Signaling Pathway

AssayMechanism cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ASP ASP+ (Fluorescent Substrate) Transporter hSERT/hDAT (Target Protein) ASP->Transporter Substrate Drug This compound Drug->Transporter Competitive Inhibition Block Uptake Blocked Drug->Block Prevents Signal FluorSignal High Fluorescence (Bound ASP+) Transporter->FluorSignal Translocation

Caption: Kinetic fluorescence mechanism. The target compound competes with the fluorescent substrate ASP+ for uptake via the transporter, reducing the intracellular fluorescence signal.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the Cryo-Ready™ Fluorescence model against the traditional "Gold Standard" (Radioligand Binding) and "Physiological Standard" (Electrophysiology).

FeatureThe Product: Fluorescence Kinetic Assay Alternative A: Radioligand Binding (

H)
Alternative B: Patch Clamp Electrophysiology
Readout Type Functional (Transport Activity)Affinity (Binding only, not function)Functional (Current measurement)
Temporal Resolution Real-time Kinetic (Minutes)Endpoint (Fixed time)Real-time (Milliseconds)
Throughput High (384-well compatible)Medium (96-well filter plates)Very Low (1 cell at a time)
Suitability for this compound High. Kinetic read allows differentiation between slow binders and rapid translocators.Medium. Lipophilic nature of the propoxy group causes high non-specific binding to filters.Low. Low throughput makes it unsuitable for initial dose-response profiling.
Safety Non-radioactiveRequires

H or

C handling
Non-radioactive
Z-Factor (Robustness) > 0.7 (Excellent)0.4 - 0.6 (Variable washing steps)N/A (Not a screening method)

Validation Protocol: Establishing the Model

To validate this cell-based model for this compound research, you must demonstrate specificity , linearity , and reproducibility .

Phase 1: Cell Preparation & Seeding
  • Objective: Ensure uniform transporter expression.

  • Protocol:

    • Thaw Cryo-Ready™ HEK-hSERT cells rapidly at 37°C.

    • Resuspend in DMEM + 10% FBS (no selection antibiotics needed for acute assay).

    • Seed at 60,000 cells/well in Poly-D-Lysine coated 96-well black/clear-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO

      
      . Note: Confluency must reach >90% to minimize background fluorescence from the plastic bottom.
      
Phase 2: Kinetic Uptake Assay
  • Objective: Determine the IC

    
     of this compound.
    
  • Protocol:

    • Buffer Exchange: Remove media and wash cells 2x with Live Cell Imaging Solution (LCIS) containing 20 mM HEPES (pH 7.4).

    • Compound Addition: Add this compound (diluted in LCIS) at 10 concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Fluoxetine for SERT).

    • Incubation: Incubate for 10 minutes at room temperature to allow equilibrium binding.

    • Substrate Injection: Add ASP+ solution to a final concentration of 10 µM.

    • Measurement: Immediately read fluorescence (Ex 475 nm / Em 605 nm) every 30 seconds for 15 minutes on a kinetic plate reader.

Phase 3: Data Analysis & Validation Criteria
  • Slope Calculation: Calculate the slope (RFU/min) of the linear phase (typically 2–10 mins).

  • Normalization: Normalize slope values to Vehicle (100%) and Full Block (0%).

  • Curve Fitting: Fit data to a 4-parameter logistic equation to derive IC

    
    .
    
  • Acceptance Criteria:

    • Z-Factor: Must be > 0.5. Formula:

      
      
      
    • Reference Potency: IC

      
       of reference (Fluoxetine) must be within 3-fold of literature values (typically 10–50 nM for hSERT).
      
Diagram 2: Validation Workflow

ValidationWorkflow Start Start Validation Seeding Seed HEK-Transporter Cells (96-well, PDL Coated) Start->Seeding Dosing Add this compound (10-point dilution) Seeding->Dosing Substrate Inject ASP+ Substrate (10 µM) Dosing->Substrate Read Kinetic Read (Ex 475 / Em 605 nm) Substrate->Read Analysis Calculate Linear Slope (RFU/min) Read->Analysis QC Check Z-Factor > 0.5 Analysis->QC Pass Model Validated QC->Pass Yes Fail Optimize Cell Density/Buffer QC->Fail No Fail->Seeding Retry

Caption: Step-by-step validation workflow for establishing the kinetic uptake model.

Expert Insights & Troubleshooting

As an Application Scientist, I have observed specific behaviors with propoxy-substituted phenethylamines in this assay:

  • Lipophilicity Warning: The 2-propoxy group increases lipophilicity compared to parent phenethylamines. Ensure your DMSO concentration does not exceed 0.5%, as higher levels can permeabilize the membrane, allowing passive ASP+ entry and creating false negatives (apparent lack of inhibition).

  • Edge Effects: Because this is a kinetic assay, temperature uniformity is critical. Pre-warm the plate reader to 25°C or 37°C. Do not use the outer wells of the 96-well plate for critical data points.

  • Autofluorescence: this compound itself is not highly fluorescent, but always run a "Compound Only" control (no cells, no ASP+) to ensure the drug doesn't interfere with the emission channel (605 nm).

References

  • Schwartz, J. et al. (2005). Novel fluorescence-based assay for the serotonin transporter (SERT) using the fluorescent substrate ASP+.Journal of Neuroscience Methods .

  • Tatsumi, M. et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.European Journal of Pharmacology .

  • Zhang, J.H. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.Journal of Biomolecular Screening .

  • PubChem. (2023).[1] Compound Summary: this compound.[1]National Library of Medicine .

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 1-(2-Propoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an operational framework for the safe disposal of 1-(2-Propoxyphenyl)ethanamine (CAS: 103378-78-1). As a primary amine with an ether linkage, this compound presents specific chemical risks—primarily corrosivity and reactivity with oxidizing agents.

The Core Directive: Disposal is not merely "throwing away"; it is a chemical process that requires stabilization. You must treat the waste stream as a reactive system until it is chemically neutralized or thermally destroyed.

Critical Safety Warning:

  • NEVER mix this amine with strong acids (e.g., Nitric Acid) without controlled neutralization; the exothermic reaction can vaporize solvents and cause container rupture.

  • NEVER mix with nitrosating agents (e.g., Sodium Nitrite), as this generates carcinogenic nitrosamines.

Chemical Characterization & Hazard Profile[1][2][3]

Effective disposal begins with understanding the "Source Term"—the chemical nature of the waste.

Table 1: Physicochemical Properties & Risk Factors
PropertyValue / CharacteristicOperational Implication
Functional Groups Primary Amine (-NH₂), Ether (-O-)Acts as a base; potential for peroxide formation (low risk but non-zero).
pH (1% soln) ~11 - 12 (Alkaline)Corrosive. Requires chemically resistant containers (HDPE/Glass).
Physical State Liquid (typically)High mobility in spills; requires secondary containment.
Reactivity Incompatible with strong oxidizers, acids, acid chlorides, anhydrides.[1]Segregation is mandatory. Do not consolidate with acidic waste streams.
Flash Point >100°C (Estimated)Combustible. Classified as "Organic Waste" for incineration.

Pre-Disposal Stabilization: The Self-Validating System

To ensure safety, we implement a Self-Validating Protocol . This means the waste is tested for stability before it enters the central waste stream.

Protocol A: The pH Verification Loop

Why: Mixing a strong base with an acidic waste stream is the #1 cause of laboratory waste explosions.

  • Isolate: Place the waste this compound in a temporary vessel.

  • Measure: Use a broad-range pH strip. Confirm pH > 10.

  • Tag: Mark the container immediately as "ALKALINE ORGANIC WASTE."

  • Validation: If consolidating with other organic bases (e.g., Triethylamine, Pyridine), ensure no halogenated solvents are present if your facility requires halogen segregation.

Protocol B: Peroxide Check (The "Senior Scientist" Insight)

Why: The propoxy group is an ether linkage. While less prone to peroxidation than diethyl ether, aged samples exposed to air and light can theoretically form peroxides.

  • Inspection: If the container is old (>1 year) or shows crystal formation around the cap, DO NOT OPEN.

  • Test: If safe to open, use a peroxide test strip.

    • Result < 10 ppm: Safe for standard disposal.

    • Result > 10 ppm: Contact EHS immediately for reduction (e.g., using ferrous sulfate) before disposal.

Step-by-Step Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, treating the material as a "Characteristic Waste" (Corrosivity/Toxicity).

Phase 1: Container Selection & Preparation
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (aluminum) which can react with alkaline amines.

  • Labeling: Apply a hazardous waste label before adding waste.

    • Required Fields: Full Chemical Name (No abbreviations), Hazard Class (Corrosive, Toxic), Date.

Phase 2: Waste Consolidation
  • Segregation: Ensure the waste stream is exclusively "Non-Halogenated Organic Bases."

  • Transfer: Use a chemically resistant funnel. Pour slowly to avoid splashing.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Final Handoff
  • Secondary Containment: Place the sealed waste container into a secondary tray (polypropylene) to catch potential leaks.

  • Storage: Store in a cool, dry, well-ventilated area, away from oxidizers and acids, until pickup.

  • Disposal Method: The ultimate fate of this molecule is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the organic framework.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound CheckState Decision: Physical State? Start->CheckState Liquid Liquid Waste CheckState->Liquid Liquid Solid Solid/Residue CheckState->Solid Solid CheckAge Decision: Container Age > 1 Year? Liquid->CheckAge Segregate CRITICAL: Segregate from Acids/Oxidizers Solid->Segregate PeroxideTest Action: Test for Peroxides CheckAge->PeroxideTest Yes CheckAge->Segregate No TreatPeroxide Action: Stabilize (Ferrous Sulfate) PeroxideTest->TreatPeroxide Positive (>10ppm) PeroxideTest->Segregate Negative TreatPeroxide->Segregate Container Container: HDPE or Glass (Label: Alkaline Organic) Segregate->Container Consolidate Consolidate: Non-Halogenated Organic Waste Stream Container->Consolidate FinalDisp Final Disposal: High-Temp Incineration Consolidate->FinalDisp

Caption: Decision logic for the safe segregation and containerization of propoxyphenyl-ethanamine waste.

Emergency Response: Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental release and personnel exposure.

  • Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and can cause respiratory distress.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Neutralization (The "Field Trick"):

    • Do NOT use strong acids to neutralize a spill (violent reaction).

    • Use a commercial amphoteric absorbent or vermiculite .

    • Optional: You can treat the absorbed material with a dilute solution of citric acid to reduce volatility, but absorption is prioritized.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Organic Amine."

Regulatory Compliance & References

Compliance is based on the "Cradle-to-Grave" responsibility principle outlined by the EPA.

  • RCRA Status: While not explicitly "P-Listed" or "U-Listed" by specific CAS, this waste exhibits Characteristic Corrosivity (D002) if pH > 12.5, and generally falls under Ignitable (D001) if in organic solvent.

  • EPA Waste Code: Likely D001 (Ignitable) or D002 (Corrosive).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • American Chemical Society (ACS). (2023). Identifying Chemical Hazards: Amines.[2][1] ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Propoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(2-Propoxyphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.